Technical Documentation Center

INO-1001 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: INO-1001
  • CAS: 501364-91-6

Core Science & Biosynthesis

Foundational

Unraveling the Anti-Tumor Mechanisms of INO-1001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract INO-1001 is a potent, small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent, small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This technical guide delineates the fundamental principles underlying the anti-tumor effects of INO-1001. By disrupting cellular DNA repair mechanisms, INO-1001 demonstrates significant potential as a sensitizer (B1316253) for radiation and chemotherapy, particularly in tumors with existing DNA repair deficiencies. This document provides an in-depth overview of the signaling pathways modulated by INO-1001, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies employed in this research.

Core Mechanism of Action: PARP Inhibition and DNA Repair Suppression

INO-1001 exerts its anti-tumor effects primarily through the potent and selective inhibition of PARP enzymes, particularly PARP-1. PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

When DNA damage occurs, PARP-1 binds to the site of the SSB and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. By inhibiting the catalytic activity of PARP, INO-1001 prevents the formation of PAR chains. This "traps" PARP-1 on the DNA at the site of the SSB, leading to the formation of a cytotoxic lesion.

During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in tumor cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Furthermore, PARP inhibition by INO-1001 has been shown to interfere with DNA repair mechanisms, resulting in necrotic cell death and enhancing the efficacy of DNA-damaging agents.[1]

Sensitization to Chemotherapy and Radiotherapy

A significant aspect of INO-1001's anti-tumor effect is its ability to potentiate the cytotoxicity of conventional cancer therapies that induce DNA damage.

Chemosensitization

INO-1001 has been demonstrated to enhance the anti-tumor effects of chemotherapeutic agents such as doxorubicin (B1662922). In preclinical models of p53-deficient breast cancer, the combination of INO-1001 and doxorubicin resulted in a significant delay in tumor growth compared to doxorubicin alone.[2] This synergy is attributed to the inhibition of PARP-mediated repair of doxorubicin-induced DNA damage.

INO-1001 has also shown promise in overcoming resistance to temozolomide (B1682018) in malignant glioma cells that are deficient in DNA mismatch repair (MMR).[3]

Radiosensitization

INO-1001 is a potent enhancer of radiation sensitivity.[1] By inhibiting the repair of radiation-induced DNA single-strand breaks, INO-1001 leads to an increase in the number of lethal double-strand breaks, thereby enhancing the cell-killing effect of ionizing radiation.[1]

Modulation of DNA Repair Signaling Pathways

Beyond its direct role in inhibiting BER, PARP inhibition by compounds like INO-1001 has been shown to modulate other DNA repair pathways, further contributing to its anti-tumor activity. A key pathway affected is the downregulation of genes essential for homologous recombination, namely BRCA1 and RAD51.

Mechanistically, the inhibition of PARP leads to an increased occupancy of the BRCA1 and RAD51 gene promoters by a repressive E2F4/p130 complex.[4] This results in decreased transcription of these critical HR proteins, thereby inducing a state of "BRCAness" even in tumors without inherent BRCA1/2 mutations. This suppression of the HR pathway further sensitizes tumor cells to PARP inhibition and DNA-damaging agents.

Quantitative Data on Anti-Tumor Effects

The following tables summarize key quantitative data from preclinical studies evaluating the anti-tumor effects of INO-1001.

ParameterCell LineValueReference
IC50 Chinese Hamster Ovary (CHO) AA80.05 µM[1]

Table 1: In Vitro Potency of INO-1001

Tumor ModelChemotherapeutic AgentEnhancement Factor (EF)Reference
MDA-MB-231 (Human Breast Cancer) Doxorubicin1.88[2]
MCa-K (Murine Mammary Carcinoma) Doxorubicin1.64[2]

Table 2: In Vivo Chemosensitization by INO-1001

Experimental Protocols

Detailed experimental protocols for the key experiments cited are outlined below.

PARP Inhibition Assay (IC50 Determination)
  • Cell Line: Chinese Hamster Ovary (CHO) AA8 cells.

  • Methodology: The IC50 value, the concentration of an inhibitor where the response is reduced by half, was likely determined using a whole-cell assay.

    • CHO cells are cultured in appropriate media and seeded into multi-well plates.

    • Cells are treated with a range of concentrations of INO-1001 for a defined period.

    • PARP activity is induced by treating the cells with a DNA-damaging agent (e.g., H₂O₂ or MNNG).

    • PARP activity is measured by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable PAR polymers or by using an ELISA-based assay that detects PAR.

    • The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the INO-1001 concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Delay Assay (Chemosensitization)
  • Animal Models: Nude mice for human tumor xenografts (MDA-MB-231) and C3H mice for syngeneic tumors (MCa-K).

  • Methodology:

    • Tumor cells (MDA-MB-231 or MCa-K) are implanted subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 5-6 mm in diameter).

    • Mice are randomized into four treatment groups: (1) Vehicle control, (2) INO-1001 alone, (3) Doxorubicin alone, and (4) INO-1001 in combination with Doxorubicin.

    • Treatments are administered according to a defined schedule. INO-1001 is typically administered via intraperitoneal injection, and Doxorubicin via intravenous or intraperitoneal injection.

    • Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated (e.g., using the formula: Volume = 0.5 x length x width²).

    • The time for tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³) is recorded.

    • The tumor growth delay is calculated as the difference in the median time for tumors in the treated groups to reach the endpoint volume compared to the control group.

    • The Enhancement Factor (EF) is calculated as the ratio of the tumor growth delay for the combination therapy to the tumor growth delay for doxorubicin alone.

Analysis of Signaling Pathways (BRCA1/RAD51 Downregulation)
  • Cell Lines: Human cancer cell lines (e.g., lung adenocarcinoma cell line A549).

  • Methodology:

    • Western Blotting: To assess the protein levels of BRCA1, RAD51, E2F4, and p130 following treatment with a PARP inhibitor.

      • Cells are treated with the PARP inhibitor or vehicle control for a specified time.

      • Whole-cell lysates are prepared, and protein concentrations are determined.

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies specific for the proteins of interest, followed by secondary antibodies conjugated to a detectable marker (e.g., HRP).

      • Protein bands are visualized and quantified using a chemiluminescence detection system.

    • Chromatin Immunoprecipitation (ChIP): To determine the occupancy of the BRCA1 and RAD51 promoters by the E2F4/p130 complex.

      • Cells are treated with the PARP inhibitor or vehicle control.

      • Protein-DNA complexes are cross-linked with formaldehyde.

      • Chromatin is sheared into small fragments.

      • An antibody specific for E2F4 or p130 is used to immunoprecipitate the protein-DNA complexes.

      • The cross-links are reversed, and the DNA is purified.

      • The amount of BRCA1 and RAD51 promoter DNA associated with the immunoprecipitated protein is quantified by qPCR.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 DNA Damage Response cluster_1 INO-1001 Intervention DNA_Damage DNA Damage (e.g., Radiation, Chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP-1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) SSB->DSB unrepaired SSBs lead to BER Base Excision Repair (BER) PARP1->BER initiates DSB_Accumulation DSB Accumulation DSB->DSB_Accumulation INO1001 INO-1001 INO1001->PARP1 inhibits PARP_Inhibition PARP Inhibition BER_Block BER Blocked Apoptosis Apoptosis in HR-Deficient Cells DSB_Accumulation->Apoptosis

Caption: Core mechanism of INO-1001 action.

G cluster_0 Signaling Pathway Modulation PARP_Inhibition PARP Inhibition (e.g., by INO-1001) E2F4_p130 Increased Repressive E2F4/p130 Complex PARP_Inhibition->E2F4_p130 Promoter_Binding Binding to BRCA1/RAD51 Promoters E2F4_p130->Promoter_Binding Transcription_Repression Transcription Repression Promoter_Binding->Transcription_Repression BRCA1_RAD51_Down Decreased BRCA1 & RAD51 Protein Levels Transcription_Repression->BRCA1_RAD51_Down HR_Suppression Homologous Recombination Suppression BRCA1_RAD51_Down->HR_Suppression Sensitization Increased Sensitivity to DNA Damaging Agents HR_Suppression->Sensitization

Caption: INO-1001-induced signaling pathway.

G cluster_0 In Vivo Chemosensitization Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, INO-1001, Doxorubicin, Combo) Randomization->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Endpoint Tumors Reach Endpoint Volume Measurement->Endpoint Analysis Calculation of Tumor Growth Delay & EF Endpoint->Analysis

Caption: Experimental workflow for in vivo studies.

Conclusion

INO-1001 demonstrates a multi-faceted anti-tumor effect rooted in the inhibition of PARP and the subsequent disruption of DNA repair. Its ability to act as a potent chemosensitizer and radiosensitizer, particularly in tumors with inherent or induced DNA repair deficiencies, highlights its therapeutic potential. The elucidation of its impact on the E2F4/p130-BRCA1/RAD51 signaling axis provides further rationale for its use in a broader range of tumor types. The preclinical data summarized herein supports the continued investigation of INO-1001 as a promising agent in the landscape of targeted cancer therapies. Further clinical evaluation is warranted to translate these preclinical findings into patient benefit.

References

Exploratory

INO-1001: A Potent PARP Inhibitor for Targeting Single-Strand Break Repair Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract INO-1001 is a potent isoindolinone derivative that functions as a selective inhibitor of poly (ADP-ribose) polymerase (...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent isoindolinone derivative that functions as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA single-strand breaks (SSBs). By disrupting the base excision repair (BER) pathway, INO-1001 enhances the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of INO-1001, its effects on single-strand break repair, and detailed protocols for key experimental assays used to evaluate its efficacy.

Introduction to INO-1001 and PARP Inhibition

INO-1001 is a small molecule inhibitor that targets the enzymatic activity of PARP, particularly PARP-1 and PARP-2.[1] These enzymes play a critical role in the repair of DNA single-strand breaks through the BER pathway.[2] In the presence of DNA damage, PARP enzymes are recruited to the site of the break and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.

PARP inhibitors like INO-1001 act by competing with the natural substrate of PARP, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), thereby preventing the synthesis of PAR chains.[1] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.

Mechanism of Action: INO-1001 in Single-Strand Break Repair

The primary mechanism by which INO-1001 exerts its effects is through the competitive inhibition of PARP enzymes, which are central to the single-strand break repair pathway.

The Role of PARP in Single-Strand Break Repair

Single-strand breaks in DNA are common events that can arise from exposure to endogenous reactive oxygen species or exogenous DNA-damaging agents. The base excision repair (BER) pathway is the primary mechanism for repairing these lesions.

graph "Single-Strand Break Repair Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes DNA_SSB [label="DNA Single-Strand Break", fillcolor="#FBBC05", fontcolor="#202124"]; PARP1 [label="PARP-1 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARylation [label="PAR Chain Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recruitment [label="Recruitment of Repair Proteins\n(XRCC1, Ligase III, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="Single-Strand Break Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; INO1001 [label="INO-1001", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_SSB -> PARP1 [label="Damage Recognition"]; PARP1 -> PARylation; PARylation -> Recruitment; Recruitment -> Repair; INO1001 -> PARP1 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Role of PARP-1 in the Single-Strand Break Repair Pathway and Inhibition by INO-1001.

Inhibition by INO-1001

INO-1001 competitively binds to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "trapping" of PARP-1 at the site of the DNA break not only inhibits the recruitment of downstream repair factors but also creates a physical obstruction to the DNA replication machinery. This leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.

Quantitative Data on INO-1001 Efficacy

The following tables summarize the available quantitative data on the potency and efficacy of INO-1001 from various preclinical studies.

Table 1: In Vitro Potency of INO-1001

Cell LineAssay TypeEndpointValueReference
Chinese Hamster Ovary (CHO) AA8Cellular PARP activityIC500.05 µM[3]

Table 2: Enhancement of Chemotherapeutic Efficacy by INO-1001

Cell LineChemotherapeutic AgentEndpointEnhancement Factor (EF)Reference
MDA-MB-231 (Human Breast Cancer)Doxorubicin (B1662922)Tumor Growth Delay1.88[4]
MCa-K (Murine Mammary Carcinoma)DoxorubicinTumor Growth Delay1.64[4]

Table 3: Radiosensitization Effect of INO-1001

Cell LineRadiation TreatmentEndpointEnhancement RatioReference
Rodent and Human FibroblastsSingle DoseCell Survival1.4 - 1.6[5]
Rodent and Human FibroblastsFractionated DosesCell Survival8.0[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of INO-1001 on single-strand break repair.

PARP Activity Assay

This assay measures the enzymatic activity of PARP and its inhibition by compounds like INO-1001.

graph "PARP Activity Assay Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Cell Lysates or\nRecombinant PARP Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate with Biotinylated NAD+\nand DNA Substrate ± INO-1001", fillcolor="#FFFFFF", fontcolor="#202124"]; Capture [label="Capture Biotinylated PAR\non Streptavidin-Coated Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect with HRP-Conjugated\nAnti-PAR Antibody", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Chemiluminescence\nor Colorimetric Signal", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Capture; Capture -> Detect; Detect -> Measure; Measure -> End; }

Caption: Experimental workflow for a typical PARP activity assay.

Protocol:

  • Preparation of Reagents: Prepare cell lysates containing PARP or use purified recombinant PARP enzyme. Prepare a reaction buffer containing biotinylated NAD+, activated DNA (to induce PARP activity), and varying concentrations of INO-1001.

  • Reaction Incubation: Mix the PARP source with the reaction buffer and incubate at 37°C for 1 hour to allow for the PARylation reaction to occur.

  • Capture of PAR: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated PAR to bind to the plate.

  • Detection: Wash the plate to remove unbound reagents. Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.

  • Signal Measurement: After another wash step, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to the PARP activity.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with INO-1001 and/or radiation.

graph "Clonogenic Survival Assay Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells at Low Density", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with INO-1001 and/or Radiation", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate for 7-14 Days\nto Allow Colony Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; FixStain [label="Fix and Stain Colonies\n(e.g., with Crystal Violet)", fillcolor="#FFFFFF", fontcolor="#202124"]; Count [label="Count Colonies (≥50 cells)", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate [label="Calculate Surviving Fraction", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> FixStain; FixStain -> Count; Count -> Calculate; Calculate -> End; }

Caption: Experimental workflow for a clonogenic survival assay.

Protocol:

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.

  • Treatment: After allowing the cells to attach overnight, treat them with the desired concentrations of INO-1001. For radiosensitization studies, irradiate the cells at various doses with or without INO-1001 pre-treatment.

  • Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

  • Fixing and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

graph "Alkaline Comet Assay Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareCells [label="Prepare Single-Cell Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; Embed [label="Embed Cells in Low-Melting\nPoint Agarose (B213101) on a Slide", fillcolor="#FFFFFF", fontcolor="#202124"]; Lyse [label="Lyse Cells in Alkaline Lysis Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Unwind [label="Unwind DNA in Alkaline\nElectrophoresis Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Electrophorese [label="Perform Electrophoresis", fillcolor="#FFFFFF", fontcolor="#202124"]; NeutralizeStain [label="Neutralize and Stain DNA\n(e.g., with SYBR Green)", fillcolor="#FFFFFF", fontcolor="#202124"]; Visualize [label="Visualize and Quantify Comets\n(Image Analysis Software)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareCells; PrepareCells -> Embed; Embed -> Lyse; Lyse -> Unwind; Unwind -> Electrophorese; Electrophorese -> NeutralizeStain; NeutralizeStain -> Visualize; Visualize -> End; }

Caption: Experimental workflow for the alkaline comet assay.

Protocol:

  • Cell Preparation: After treatment with INO-1001 and/or a DNA-damaging agent, harvest the cells and prepare a single-cell suspension.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt alkaline lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the negatively charged, fragmented DNA to migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The amount of DNA in the comet tail is proportional to the number of DNA breaks.

Conclusion

INO-1001 is a potent PARP inhibitor that effectively disrupts the repair of single-strand DNA breaks, leading to increased cytotoxicity in cancer cells, particularly when combined with DNA-damaging agents like chemotherapy and radiation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of INO-1001 and other PARP inhibitors in various preclinical models. Further research is warranted to fully elucidate the clinical utility of INO-1001 in cancer treatment.

References

Foundational

INO-1001: A Technical Guide to its Impact on Cellular Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract INO-1001 is a potent, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This technical guide provides an in-depth analysis of the molecular mechanisms by which INO-1001 influences cellular apoptosis pathways. By disrupting the repair of single-strand DNA breaks, INO-1001 triggers a cascade of events culminating in programmed cell death, particularly in the context of cancer cells with existing DNA repair deficiencies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

INO-1001 exerts its primary effect by inhibiting the enzymatic activity of PARP, particularly PARP-1 and PARP-2.[1] These enzymes are crucial for the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). The inhibition of PARP by INO-1001 leads to the accumulation of unrepaired SSBs.

During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired through the homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and RAD51. However, in cancer cells harboring mutations that compromise the HR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs cannot be resolved. This leads to genomic instability and the induction of apoptosis, a concept known as synthetic lethality.[2][3]

Impact on Apoptotic Signaling Pathways

The accumulation of irreparable DNA damage triggered by INO-1001 activates intrinsic apoptotic signaling. The presence of extensive DSBs is a potent signal for the activation of the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM, in turn, phosphorylates and activates a range of downstream targets, including the tumor suppressor protein p53.

Activated p53 can induce apoptosis through multiple mechanisms, including the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Furthermore, research suggests that PARP inhibition by compounds like INO-1001 can lead to the downregulation of key HR repair proteins, including BRCA1 and RAD51, through an E2F4/p130-dependent pathway.[3] This suppression of the HR pathway further sensitizes cells to the DNA-damaging effects of PARP inhibition and enhances the apoptotic response.

INO1001_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_damage DNA Single-Strand Break (SSB) PARP PARP DNA_damage->PARP recruits DSB DNA Double-Strand Break (DSB) DNA_damage->DSB leads to (during replication) PARP->DNA_damage repairs (inhibited) INO1001 INO-1001 INO1001->PARP inhibits HR_repair Homologous Recombination Repair (BRCA1, RAD51) DSB->HR_repair activates Apoptosis_Signal Apoptosis Signaling (ATM -> p53) DSB->Apoptosis_Signal activates HR_repair->DSB repairs (deficient in some cancers) Caspase_Cascade Caspase Cascade Apoptosis_Signal->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Caption: Signaling pathway of INO-1001-induced apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of INO-1001.

ParameterCell LineValueReference
IC50 (PARP Inhibition) Chinese Hamster Ovary (CHO) AA80.05 µM[1]
Enhancement Factor (Doxorubicin) MDA-MB-231 (Human Breast Cancer)1.88[4]
Enhancement Factor (Doxorubicin) MCa-K (Murine Mammary Carcinoma)1.64[4]

Experimental Protocols

PARP Inhibition Assay (Cell-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of INO-1001 for PARP activity in whole cells.

Materials:

  • Cell line of interest (e.g., CHO AA8)

  • INO-1001

  • DNA-damaging agent (e.g., MNNG or H2O2)

  • Lysis buffer

  • Antibodies against poly(ADP-ribose) (PAR)

  • Secondary antibodies for detection (e.g., ELISA or Western blot)

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat cells with a serial dilution of INO-1001 for 1 hour.

  • Induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 15 minutes).

  • Wash cells with ice-cold PBS and lyse the cells.

  • Quantify the amount of PAR polymer formation using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

  • Plot the percentage of PARP inhibition against the concentration of INO-1001 to determine the IC50 value.

PARP_Inhibition_Assay start Seed Cells pretreat Pre-treat with INO-1001 start->pretreat damage Induce DNA Damage pretreat->damage lyse Lyse Cells damage->lyse quantify Quantify PAR Formation (ELISA or Western Blot) lyse->quantify analyze Determine IC50 quantify->analyze

Caption: Workflow for a cell-based PARP inhibition assay.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with INO-1001.

Materials:

  • Cell line of interest

  • INO-1001

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of INO-1001 for a specified time period (e.g., 24, 48, 72 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Apoptosis_Assay start Treat Cells with INO-1001 harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

INO-1001 is a potent PARP inhibitor that effectively induces apoptosis, particularly in cancer cells with compromised homologous recombination repair pathways. Its mechanism of action, centered on the principle of synthetic lethality, makes it a promising candidate for targeted cancer therapy, both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug developers working with INO-1001 and other PARP inhibitors. Further investigation into the nuanced effects of INO-1001 on various cellular contexts will continue to refine our understanding and application of this important class of therapeutic agents.

References

Protocols & Analytical Methods

Method

INO-1001: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals Abstract INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. By imp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. By impeding the repair of DNA single-strand breaks, INO-1001 demonstrates significant potential as an anti-tumor agent, particularly in sensitizing cancer cells to DNA-damaging therapies such as radiation and chemotherapy. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of INO-1001, including assessments of PARP inhibition, cell viability, apoptosis, and long-term cell survival.

Mechanism of Action

INO-1001 exerts its cytotoxic effects primarily through the inhibition of PARP-1, a critical enzyme in the repair of DNA single-strand breaks (SSBs). In the presence of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. Inhibition of PARP by INO-1001 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1]

Furthermore, PARP inhibition by compounds like INO-1001 has been shown to down-regulate the expression of key HR proteins, BRCA1 and RAD51. This occurs through a pathway involving increased repressive E2F4/p130 complexes binding to the promoters of the BRCA1 and RAD51 genes, thereby suppressing HR-mediated DNA repair. This dual action of inhibiting BER and suppressing HR potentiates the cytotoxic effects of DNA-damaging agents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by INO-1001 and a general experimental workflow for its in vitro evaluation.

cluster_0 DNA Damage Response & PARP Inhibition DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation BER Inhibition BER Inhibition PARP Activation->BER Inhibition mediates INO-1001 INO-1001 INO-1001->PARP Activation inhibits SSB Accumulation SSB Accumulation BER Inhibition->SSB Accumulation Replication Fork Collapse Replication Fork Collapse SSB Accumulation->Replication Fork Collapse DSB Formation DSB Formation Replication Fork Collapse->DSB Formation Cell Death Cell Death DSB Formation->Cell Death

Caption: Simplified overview of INO-1001's primary mechanism of action.

cluster_1 Effect on Homologous Recombination PARP Inhibition PARP Inhibition E2F4/p130 Complex E2F4/p130 Complex PARP Inhibition->E2F4/p130 Complex increases binding to BRCA1/RAD51 Promoters BRCA1/RAD51 Promoters E2F4/p130 Complex->BRCA1/RAD51 Promoters BRCA1/RAD51 Expression BRCA1/RAD51 Expression BRCA1/RAD51 Promoters->BRCA1/RAD51 Expression suppresses HR Repair HR Repair BRCA1/RAD51 Expression->HR Repair impairs

Caption: INO-1001's impact on the Homologous Recombination pathway.

cluster_2 In Vitro Experimental Workflow Cell Culture Cell Culture INO-1001 Treatment INO-1001 Treatment Cell Culture->INO-1001 Treatment PARP Activity Assay PARP Activity Assay INO-1001 Treatment->PARP Activity Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) INO-1001 Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) INO-1001 Treatment->Apoptosis Assay (Annexin V/PI) Clonogenic Survival Assay Clonogenic Survival Assay INO-1001 Treatment->Clonogenic Survival Assay

Caption: A general workflow for the in vitro assessment of INO-1001.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of INO-1001 from published studies.

Table 1: IC50 Values for INO-1001

Cell LineCancer TypeIC50 (µM)Reference
Chinese Hamster Ovary (CHO)Ovarian Cancer0.05[2]

Table 2: Enhancement of Doxorubicin (B1662922) Cytotoxicity by INO-1001

Cell LineCancer TypeTreatmentEnhancement Factor (EF)Reference
MDA-MB-231Triple-Negative Breast CancerDoxorubicin + INO-10011.88[3]
MCa-KMurine Mammary CarcinomaDoxorubicin + INO-10011.64[3]

Experimental Protocols

PARP Activity Assay

This assay measures the inhibition of PARP activity in cell lysates treated with INO-1001. A common method involves the quantification of poly(ADP-ribose) (PAR) formation using a chemiluminescent or colorimetric ELISA-based assay.[4][5]

Materials:

  • Cancer cell lines (e.g., D341 MED glioblastoma cells)

  • INO-1001

  • Cell lysis buffer (RIPA buffer or similar)

  • PARP activity assay kit (e.g., Trevigen chemiluminescent PARP assay kit)

  • Microplate reader capable of measuring luminescence or absorbance

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of INO-1001 (e.g., 0.1 µM to 10 µM) for 1 hour.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 200 µmol/L temozolomide) for a specified time.[6]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • PARP Activity Measurement:

    • Follow the manufacturer's instructions for the PARP activity assay kit. This typically involves:

      • Adding the cell lysate to a plate pre-coated with histones (a PARP substrate).

      • Adding a reaction cocktail containing biotinylated NAD+.

      • Incubating to allow for PARP-mediated PAR chain formation.

      • Detecting the incorporated biotinylated NAD+ using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of INO-1001 relative to the untreated control.

    • Determine the IC50 value for PARP inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • INO-1001

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Treat the cells with a range of INO-1001 concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value of INO-1001.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • INO-1001

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and treat them with INO-1001 at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by INO-1001.

Clonogenic Survival Assay

This assay assesses the long-term reproductive integrity of cells after treatment with INO-1001, alone or in combination with radiation.[1][7][8]

Materials:

  • Cancer cell lines (e.g., glioblastoma cell lines)[9]

  • INO-1001

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • Irradiation source (if applicable)

Protocol:

  • Cell Seeding:

    • Determine the appropriate number of cells to seed per well to obtain approximately 50-100 colonies in the control group. This requires a preliminary plating efficiency determination.

    • Seed the cells in 6-well plates.

  • Treatment:

    • Allow the cells to attach overnight.

    • Treat the cells with INO-1001 for a specified duration (e.g., 24 hours).

    • For radiosensitization studies, irradiate the cells with or without INO-1001 pre-treatment.

    • After treatment, replace the medium with fresh, drug-free medium.

  • Incubation:

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the control cells.

    • Plot the surviving fraction against the dose of INO-1001 or radiation to generate a dose-response curve.

Conclusion

INO-1001 is a promising PARP inhibitor with significant potential for cancer therapy, particularly in combination with DNA-damaging agents. The protocols outlined in these application notes provide a framework for the in vitro investigation of INO-1001's biological effects, enabling researchers to further elucidate its therapeutic potential and mechanisms of action.

References

Application

Application Notes and Protocols for INO-1001 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals Introduction INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage.[1][2][3][4] By hindering DNA repair mechanisms, INO-1001 can sensitize cancer cells to radiation and chemotherapy, making it a valuable tool in oncology research and drug development.[1][2] This document provides a detailed protocol for the preparation of INO-1001 stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, ensuring optimal solubility and stability for in vitro and in vivo studies.

Mechanism of Action

INO-1001 exerts its effects by inhibiting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[5][6][7] In normal cells, when SSBs occur, PARP-1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins. Inhibition of PARP-1 by INO-1001 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[8]

Quantitative Data Summary

For ease of reference, the key quantitative data for INO-1001 is summarized in the table below.

ParameterValueReference
Molecular Weight 439.53 g/mol [1][3]
CAS Number 501364-82-5[1][3][4]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO 31.25 mg/mL (71.10 mM)[1]
Purity >98%[3]

Experimental Protocols

Materials

  • INO-1001 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM INO-1001 Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of INO-1001 in DMSO. Adjust volumes as needed for different desired concentrations or volumes.

  • Pre-weigh INO-1001: Accurately weigh 4.395 mg of INO-1001 powder and place it in a sterile amber microcentrifuge tube. Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 439.53 g/mol = 0.004395 g = 4.395 mg

  • Add DMSO: Carefully add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the INO-1001 powder. It is crucial to use newly opened DMSO to ensure minimal water content, as INO-1001's solubility can be significantly impacted by hygroscopic DMSO.[1]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes to dissolve the compound.

  • Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] This will aid in the complete dissolution of the powder.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9]

  • Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] When stored properly, the solution should remain stable for the indicated periods.

Important Considerations

  • DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[10]

  • Stability in Aqueous Solutions: INO-1001 is not soluble in water.[3] Prepare working dilutions in aqueous media immediately before use and do not store them for extended periods.

Visualizations

Signaling Pathway of PARP-1 in DNA Damage Repair

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruitment & activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesis NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruitment DNA_Repair DNA Repair Repair_Complex->DNA_Repair INO1001 INO-1001 INO1001->PARP1 inhibition

Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition by INO-1001.

Experimental Workflow for INO-1001 Stock Solution Preparation

INO1001_Stock_Preparation start Start weigh Weigh 4.395 mg INO-1001 Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex for 2-3 minutes add_dmso->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility sonicate Sonicate for 5-10 minutes check_solubility->sonicate No aliquot Aliquot into single-use tubes check_solubility->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a 10 mM INO-1001 stock solution in DMSO.

References

Method

Optimal Concentration of INO-1001 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). By hindering th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). By hindering the repair of DNA single-strand breaks, INO-1001 can lead to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways. This property makes it a valuable tool for cancer research, both as a standalone agent and as a sensitizer (B1316253) for radiation and chemotherapy.[1][2] Furthermore, emerging evidence suggests potential roles for INO-1001 in neuroprotection and modulating inflammatory responses. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of INO-1001 for various cell culture experiments.

Data Presentation

The effective concentration of INO-1001 can vary significantly depending on the cell type, the specific biological question being addressed, and the duration of treatment. The following tables summarize key quantitative data to serve as a starting point for experimental design.

Table 1: In Vitro Efficacy of INO-1001

Cell LineAssay TypeEffective ConcentrationNotesReference
Chinese Hamster Ovary (CHO) AA8PARP InhibitionIC50: 0.05 µMMeasures the concentration required to inhibit 50% of PARP enzyme activity.[1][1]
D341 MedulloblastomaPARP Activity InhibitionSignificant inhibition at 1-10 µMUsed in combination with temozolomide (B1682018) to assess sensitization.[3][3]
Various Human and Rodent Cell LinesRadiosensitizationConcentration-dependentEnhances radiation-induced cell killing by interfering with DNA repair.[1][1]
MDA-MB-231 (Human Breast Cancer)Chemosensitization (with Doxorubicin)Not specified in vitroIn vivo studies showed significant enhancement of doxorubicin's anti-tumor effects.[2][2]
MCa-K (Murine Mammary Carcinoma)Chemosensitization (with Doxorubicin)Not specified in vitroIn vivo studies demonstrated enhanced chemoresponse.[2][2]

Table 2: Recommended Starting Concentration Ranges for INO-1001 in Various Applications

ApplicationCell TypeRecommended Starting RangeKey Considerations
PARP Inhibition Various0.01 - 10 µMThe IC50 can vary between cell lines. A dose-response curve is recommended.
Radiosensitization Cancer cell lines0.1 - 10 µMPre-incubation time before radiation is a critical parameter.
Chemosensitization Cancer cell lines0.1 - 10 µMThe optimal concentration will depend on the chemotherapeutic agent used.
Neuroprotection Primary neurons, neuronal cell lines0.1 - 5 µMAssess neuronal viability and function.
Anti-inflammatory Effects Immune cells (e.g., macrophages), microglia0.1 - 10 µMMeasure inflammatory markers like cytokines and nitric oxide.

Signaling Pathways and Experimental Workflows

Mechanism of Action of INO-1001

INO-1001 inhibits the enzyme PARP, which is crucial for the repair of DNA single-strand breaks (SSBs). When SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of highly cytotoxic DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutated cancers), these DSBs cannot be efficiently repaired, leading to cell death.

Mechanism of Action of INO-1001 DNA_damage DNA Damage (e.g., from radiation, chemotherapy) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP PARP Activation SSB->PARP Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER INO1001 INO-1001 INO1001->PARP Inhibition DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse HR Homologous Recombination (HR) Repair DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cell_Death Cell Death (Apoptosis) HR->Cell_Death If HR is deficient Cell_Survival Cell Survival HR->Cell_Survival NHEJ->Cell_Death Error-prone repair NHEJ->Cell_Survival

Caption: Mechanism of INO-1001 in DNA damage repair pathways.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is crucial to determine the optimal concentration of INO-1001 for a specific cell line and experimental endpoint. The following workflow outlines a general strategy.

Workflow for Optimal Concentration Determination cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Concentration and Time Course cluster_2 Phase 3: Endpoint-Specific Assays Start Select Cell Line and Endpoint Dose_Response Broad Dose-Response (e.g., 0.01 µM to 100 µM) Start->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT/MTS) Dose_Response->Viability_Assay IC50 Determine Approximate IC50 Viability_Assay->IC50 Narrow_Dose Narrow Dose-Response (around IC50) IC50->Narrow_Dose Time_Course Time Course Experiment (e.g., 24, 48, 72 hours) Narrow_Dose->Time_Course Optimal_Conc_Time Identify Optimal Concentration and Time Time_Course->Optimal_Conc_Time Apoptosis Apoptosis Assay (Annexin V) Optimal_Conc_Time->Apoptosis DNA_Damage DNA Damage Assay (Comet / γ-H2AX) Optimal_Conc_Time->DNA_Damage Functional Functional Assays (e.g., neuroprotection, anti-inflammatory) Optimal_Conc_Time->Functional Confirmation Confirm Efficacy Apoptosis->Confirmation DNA_Damage->Confirmation Functional->Confirmation

References

Application

Application Notes and Protocols for INO-1001 Administration in Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in precl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical mouse tumor models. The protocols and data presented are based on published literature and are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of INO-1001, particularly as a chemosensitizing agent.

Quantitative Data Summary

INO-1001 has been demonstrated to significantly enhance the antitumor effects of DNA-damaging chemotherapy, such as doxorubicin (B1662922). The efficacy of this combination has been quantified by measuring the tumor growth delay.

Tumor ModelHost Mouse StrainTreatment GroupEnhancement Factor (EF) of Tumor Growth DelayReference
MDA-MB-231 (Human breast cancer)Nude MiceINO-1001 + Doxorubicin1.88[1]
MCa-K (Murine mammary carcinoma)C3H/HeN MiceINO-1001 + Doxorubicin1.64[1]

Table 1: Efficacy of INO-1001 in Combination with Doxorubicin in Mouse Tumor Models. The Enhancement Factor (EF) is calculated as the ratio of the tumor growth delay for the combination therapy to the tumor growth delay for doxorubicin alone. An EF greater than 1 indicates a synergistic effect.[1]

Signaling Pathway

INO-1001 is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

INO1001_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 INO-1001 Action cluster_2 Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits BER_Complex Base Excision Repair (BER) Complex PARP1->BER_Complex recruits SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation inhibition leads to SSB_Repair SSB Repair BER_Complex->SSB_Repair INO1001 INO-1001 INO1001->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Deficiency->HR_Repair impairs HR_Deficiency->Apoptosis promotes

Caption: Mechanism of action of INO-1001.

Experimental Protocols

Protocol 1: Preparation of INO-1001 for In Vivo Administration

This protocol provides a method for formulating INO-1001 for intraperitoneal (i.p.) or intravenous (i.v.) injection in mice.

Materials:

  • INO-1001 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of INO-1001 in DMSO (e.g., 20.8 mg/mL).[2]

  • Working Solution Formulation:

    • For a 1 mL working solution, add 100 µL of the INO-1001 DMSO stock solution to 400 µL of PEG300.[2]

    • Mix thoroughly by vortexing until the solution is clear.[2]

    • Add 50 µL of Tween-80 and mix again.[2]

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.[2]

    • Vortex the final solution until it is a clear and homogenous.

  • Storage: Use the formulated solution immediately. If short-term storage is necessary, keep it at 4°C and protected from light.

Protocol 2: Intraperitoneal (i.p.) Administration of INO-1001 and Doxorubicin in a Xenograft Mouse Model

This protocol describes a general procedure for administering INO-1001 in combination with doxorubicin to evaluate tumor growth delay.

Materials:

  • Female nude mice (e.g., BALB/c nude)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Formulated INO-1001 solution (from Protocol 1)

  • Doxorubicin solution (prepared according to manufacturer's instructions)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation:

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, INO-1001 alone, Doxorubicin alone, INO-1001 + Doxorubicin).

  • Drug Administration:

    • INO-1001: Administer the formulated INO-1001 solution via intraperitoneal injection. A typical dosage for PARP inhibitors in mouse models ranges from 10 to 50 mg/kg, administered daily or on the same schedule as the chemotherapeutic agent.

    • Doxorubicin: Administer doxorubicin via intraperitoneal or intravenous injection at a clinically relevant dose (e.g., 5-10 mg/kg).

    • For combination therapy, INO-1001 is typically administered shortly before (e.g., 1 hour) the doxorubicin injection.

  • Data Collection:

    • Continue to measure tumor volumes and body weights throughout the study.

    • The primary endpoint is typically the time it takes for the tumor volume to reach a predetermined size (e.g., 4 times the initial volume).

    • Calculate the tumor growth delay for each treatment group.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Treatment cluster_data Data Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice Tumor_Growth->Randomization Treatment 5. Administer Treatment (i.p. or i.v.) Randomization->Treatment Data_Collection 6. Measure Tumor Volume & Body Weight Treatment->Data_Collection Endpoint 7. Determine Tumor Growth Delay Data_Collection->Endpoint Analysis 8. Calculate Enhancement Factor Endpoint->Analysis

Caption: In vivo experimental workflow.

References

Method

Application Note: Detection of PARP Inhibition by INO-1001 Using Western Blot Analysis of PARP Cleavage

Audience: Researchers, scientists, and drug development professionals. Introduction: Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes, particularly DNA repair and programmed cell...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes, particularly DNA repair and programmed cell death (apoptosis).[1] In response to DNA damage, PARP becomes activated and facilitates DNA repair. However, in the context of apoptosis, PARP-1 is a key substrate for activated caspase-3 and caspase-7.[1] Cleavage of the full-length 116 kDa PARP-1 protein into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment is a well-established hallmark of apoptosis.[1][2] The detection of this 89 kDa fragment by Western blot is a reliable method for monitoring the induction of apoptosis.

INO-1001 is a potent and selective inhibitor of PARP.[3] By inhibiting PARP's enzymatic activity, INO-1001 can interfere with DNA repair mechanisms, leading to an accumulation of DNA damage.[3][4][5] This can subsequently trigger apoptosis, making the analysis of PARP cleavage a valuable method for assessing the pharmacodynamic effects of INO-1001. This application note provides a detailed protocol for using INO-1001 to induce and detect PARP cleavage in cultured cells via Western blotting.

Signaling Pathway of PARP Cleavage in Apoptosis

The following diagram illustrates the signaling cascade leading to PARP cleavage during apoptosis and the role of PARP inhibitors like INO-1001. Apoptotic stimuli activate caspases, which then cleave PARP-1, inactivating its DNA repair function and promoting the apoptotic process. PARP inhibitors can induce this pathway by causing an accumulation of DNA damage that triggers the apoptotic cascade.

cluster_0 Cellular Stress / DNA Damage cluster_2 PARP-1 Function & Inhibition DNA_Damage DNA Damage PARP1_Full Full-length PARP-1 (116 kDa) DNA_Damage->PARP1_Full activates Apoptotic_Stimuli Apoptotic Stimuli Caspase_Activation Caspase Activation (e.g., Caspase-3, -7) Apoptotic_Stimuli->Caspase_Activation Caspase_Activation->PARP1_Full cleaves PARP1_Cleaved Cleaved PARP-1 (89 kDa + 24 kDa fragments) DNA_Repair DNA Repair PARP1_Full->DNA_Repair promotes INO1001 INO-1001 INO1001->PARP1_Full inhibits

Caption: Signaling pathway of caspase-mediated PARP-1 cleavage.

Experimental Protocols

This section provides a detailed methodology for assessing PARP cleavage in response to INO-1001 treatment.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors) in appropriate culture dishes and grow to 70-80% confluency.

  • INO-1001 Preparation: Prepare a stock solution of INO-1001 in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Perform a dose-response experiment by treating cells with varying concentrations of INO-1001 (e.g., 0.1, 1, 10, 100 µM).

    • Perform a time-course experiment by treating cells for different durations (e.g., 24, 48, 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide).[1]

Cell Lysis and Protein Quantification
  • Washing: After treatment, wash the cells once with ice-cold PBS.

  • Lysis: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the protein to a new tube.

  • Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

Western Blot Protocol
  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 4-12% gradient polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm the transfer using Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) forms overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP-1 band indicates apoptosis-induced cleavage.[1] Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram provides a visual representation of the Western blot workflow for detecting PARP cleavage.

Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with INO-1001 - Include controls Cell_Lysis 2. Cell Lysis - Wash with PBS - Lyse with RIPA buffer - Centrifuge to collect supernatant Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification - BCA or Bradford assay Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE - Prepare samples - Run polyacrylamide gel Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking - 5% milk or BSA in TBST Transfer->Blocking Antibody_Incubation 7. Antibody Incubation - Primary Ab (anti-PARP) - Secondary Ab (HRP-conjugated) Blocking->Antibody_Incubation Detection 8. Detection & Analysis - ECL substrate - Imaging and densitometry Antibody_Incubation->Detection

References

Application

Application Notes and Protocols for Assessing INO-1001 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals Introduction INO-1001 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and cell death pathways. Over...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-1001 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and cell death pathways. Overactivation of PARP in response to the significant oxidative stress and DNA damage induced by ischemia-reperfusion (I/R) injury can deplete cellular energy stores (NAD+ and ATP), leading to cell death and tissue damage.[1][2][3] INO-1001, by blocking this excessive PARP activation, presents a promising therapeutic strategy to mitigate the detrimental effects of I/R in various organs, including the heart and brain.[1][2][4] These application notes provide detailed protocols for assessing the in vivo efficacy of INO-1001 in a preclinical model of myocardial ischemia-reperfusion injury.

Mechanism of Action: PARP Inhibition in Ischemia-Reperfusion Injury

Ischemia and subsequent reperfusion trigger a cascade of events, including the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This leads to oxidative stress and extensive DNA damage. PARP-1, a nuclear enzyme, detects these DNA strand breaks and initiates the synthesis of poly(ADP-ribose) (PAR) polymers on nuclear proteins, a process that consumes large quantities of NAD+. The resulting depletion of NAD+ impairs cellular energy metabolism, leading to mitochondrial dysfunction and ultimately, cell death. INO-1001 acts by competitively inhibiting the catalytic activity of PARP, thereby preserving the cellular NAD+ and ATP pools, and reducing the extent of tissue injury.

Ischemia_Reperfusion Ischemia-Reperfusion ROS_RNS ↑ Reactive Oxygen/Nitrogen Species (ROS/RNS) Ischemia_Reperfusion->ROS_RNS DNA_Damage DNA Damage ROS_RNS->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation NAD_Depletion ↓ NAD+ Depletion PARP_Activation->NAD_Depletion INO_1001 INO-1001 INO_1001->PARP_Activation Inhibits Improved_Function Improved Functional Recovery INO_1001->Improved_Function ATP_Depletion ↓ ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cell Death / Necrosis ATP_Depletion->Cell_Death Tissue_Injury Tissue Injury / Infarction Cell_Death->Tissue_Injury

Caption: Signaling pathway of INO-1001 in ischemia-reperfusion injury.

Data Presentation: Summary of In Vivo Efficacy Data for INO-1001

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of INO-1001 in different in vivo models.

Table 1: Cardiac and Vascular Function in a Porcine Model of Myocardial Ischemia-Reperfusion [4]

ParameterControl GroupINO-1001 (1 mg/kg)Outcome
Infarct Size (% of area at risk)Not specifiedNo significant reductionNeutral
Stroke Volume Index (mL/m²)DecreasedSignificantly higher than controlPositive
Cardiac Index (L/min/m²)DecreasedSignificantly higher than controlPositive
Mixed Venous O₂ Saturation (%)DecreasedSignificantly higher than controlPositive

Table 2: Hemodynamic Stabilization in a Porcine Model of Thoracic Aortic Cross-Clamping [5]

ParameterControl GroupINO-1001 (4 mg/kg total dose)Outcome
Norepinephrine RequirementHigherSignificantly lowerPositive
Kidney FunctionComparableComparableNeutral

Table 3: Neurological Outcomes in a Mouse Model of Traumatic Brain Injury [2]

ParameterVehicle GroupINO-1001 (1.6 mg/kg, intracerebral)Outcome
Brain NAD+ Levels (% of uninjured hemisphere)67 ± 7.695.8 ± 4.4Positive
Morris Water Maze LatencyIncreasedReduced latencyPositive
Time in Target QuadrantDecreasedIncreased timePositive

Table 4: Cardiovascular Function in an Aging Rat Model [1][6]

ParameterAging ControlINO-1001 (5 mg/kg, IV)Outcome
Myocardial ContractilityReducedAcutely improvedPositive
Endothelium-Dependent VasorelaxationReducedAcutely improvedPositive

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the efficacy of INO-1001 in a rodent model of myocardial ischemia-reperfusion.

Protocol 1: Assessment of INO-1001 Efficacy in a Rat Model of Myocardial Ischemia-Reperfusion

Objective: To determine the effect of INO-1001 on myocardial infarct size and cardiac function following a surgically induced myocardial infarction.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • INO-1001

  • Vehicle (e.g., saline or as specified by the manufacturer)

  • Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)

  • Surgical instruments for rodent thoracotomy

  • Ventilator

  • ECG monitoring system

  • Suture for coronary artery ligation (e.g., 6-0 silk)

  • Triphenyltetrazolium chloride (TTC)

  • Evans Blue dye

  • Echocardiography system

Experimental Workflow:

Animal_Prep Animal Preparation (Anesthesia, Ventilation, ECG) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation LAD Coronary Artery Ligation (e.g., 30 min) Thoracotomy->LAD_Ligation INO_1001_Admin INO-1001 or Vehicle Administration (e.g., IV before reperfusion) LAD_Ligation->INO_1001_Admin Reperfusion Reperfusion (Release of Ligation) INO_1001_Admin->Reperfusion Monitoring Post-operative Monitoring (e.g., 24h) Reperfusion->Monitoring Functional_Assessment Functional Assessment (Echocardiography) Monitoring->Functional_Assessment Infarct_Staining Infarct Size Measurement (TTC Staining) Functional_Assessment->Infarct_Staining

Caption: Experimental workflow for in vivo assessment of INO-1001.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.

    • Intubate the animal and connect it to a rodent ventilator.

    • Place the animal on a heating pad to maintain body temperature.

    • Monitor ECG throughout the procedure.

  • Surgical Procedure (Thoracotomy and Ligation):

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale region on the myocardial surface and ECG changes.

    • Maintain the ischemic period for a predetermined duration (e.g., 30 minutes).

  • Drug Administration:

    • Randomly assign animals to receive either INO-1001 or vehicle.

    • Administer INO-1001 (e.g., 1-5 mg/kg) or vehicle via intravenous (IV) injection a few minutes before reperfusion.

  • Reperfusion:

    • Release the suture to allow reperfusion of the coronary artery.

    • Reperfusion is confirmed by the return of color to the previously pale myocardium.

    • Close the chest in layers and allow the animal to recover.

  • Post-operative Care and Monitoring:

    • Provide appropriate post-operative analgesia.

    • Monitor the animal for a specified period (e.g., 24 hours).

  • Assessment of Cardiac Function (Echocardiography):

    • At the end of the monitoring period, perform echocardiography on the anesthetized animal to assess cardiac function.

    • Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.

  • Infarct Size Measurement (TTC Staining):

    • Following functional assessment, euthanize the animal.

    • Excise the heart and cannulate the aorta.

    • Perfuse the heart with saline, followed by 1% Evans Blue dye to delineate the area at risk (AAR).

    • Freeze the heart and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain pale.

    • Image the heart slices and quantify the infarct size as a percentage of the AAR.

Expected Outcomes:

Treatment with INO-1001 is expected to result in a reduction in myocardial infarct size and an improvement in cardiac function (e.g., higher LVEF and FS) compared to the vehicle-treated group.

Conclusion

The provided protocols and data offer a framework for the in vivo evaluation of INO-1001's efficacy in the context of ischemia-reperfusion injury. The potent PARP inhibitory action of INO-1001 holds significant therapeutic potential for mitigating tissue damage in a variety of clinical settings characterized by I/R, including myocardial infarction and stroke. Further investigation using standardized preclinical models is crucial for the continued development of this promising therapeutic agent.

References

Method

Application Notes and Protocols: Synergistic Anti-Tumor Effects of INO-1001 and Doxorubicin in Breast Cancer Cells

For Research Use Only. Introduction Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, including breast cancer.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which lead to DNA damage and subsequent cell death.[1][2][3][4] However, intrinsic and acquired resistance, often associated with p53 deficiency, can limit its therapeutic efficacy.[5][6]

INO-1001 is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs).[5][7] By inhibiting PARP, INO-1001 prevents the repair of SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with p53 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and enhanced cell death.[5][8]

The combination of a PARP inhibitor like INO-1001 with a DNA-damaging agent such as doxorubicin presents a promising therapeutic strategy. Doxorubicin-induced DNA damage is exacerbated by the inhibition of PARP-mediated repair, leading to a synergistic enhancement of anti-tumor activity, particularly in p53-deficient breast cancer cells.[5][6] Preclinical studies have demonstrated that INO-1001 significantly enhances the anti-tumor effects of doxorubicin in p53-deficient human breast cancer models.[6]

These application notes provide a summary of the synergistic effects and detailed protocols for studying the combination of INO-1001 and doxorubicin in breast cancer cell lines.

Data Presentation

The following tables summarize the expected quantitative outcomes from combining INO-1001 with doxorubicin in p53-deficient breast cancer cell lines, such as MDA-MB-231. The data is extrapolated from studies on similar PARP inhibitors in combination with doxorubicin.[5]

Table 1: Cytotoxicity of INO-1001 and Doxorubicin in MDA-MB-231 Breast Cancer Cells

TreatmentConcentrationCell Viability (%)IC50
Control-100-
INO-100110 µM~94>10 µM
Doxorubicin1 µg/mL~501.65 ± 0.23 µg/mL[6]
INO-1001 + Doxorubicin10 µM + 1 µg/mL~25-

Table 2: Apoptosis Induction in MDA-MB-231 Cells (48h Treatment)

TreatmentApoptotic Cells (%)
Control<5
INO-1001 (10 µM)~3
Doxorubicin (1 µg/mL)~25
INO-1001 (10 µM) + Doxorubicin (1 µg/mL)~50

Table 3: Key Protein Expression Changes in Response to Treatment

Treatmentp-H2AXCleaved PARP-1Cleaved Caspase-3
DoxorubicinIncreasedIncreasedIncreased
INO-1001 + DoxorubicinMarkedly IncreasedMarkedly IncreasedMarkedly Increased

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: MDA-MB-231 (p53-deficient human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Reagents:

    • INO-1001 (dissolved in DMSO to create a stock solution).

    • Doxorubicin (dissolved in sterile water or PBS to create a stock solution).

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of INO-1001 and doxorubicin, alone and in combination.

  • Procedure:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of INO-1001 and doxorubicin in culture medium.

    • Treat the cells with varying concentrations of INO-1001, doxorubicin, or the combination. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with INO-1001, doxorubicin, or the combination for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in DNA damage and apoptosis.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and treat as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Anti-phospho-Histone H2A.X (Ser139) (for DNA double-strand breaks)

      • Anti-cleaved PARP-1

      • Anti-cleaved Caspase-3

      • Anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Doxorubicin Action cluster_1 DNA Repair & INO-1001 Action cluster_2 Cellular Outcome Doxorubicin Doxorubicin TopoII TopoII Doxorubicin->TopoII Inhibits DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Causes DSB DSB TopoII->DSB Leads to SSB SSB DNA_Intercalation->SSB Leads to Apoptosis Apoptosis DSB->Apoptosis PARP1 PARP1 SSB->PARP1 Activates Replication_Fork_Collapse Replication_Fork_Collapse SSB->Replication_Fork_Collapse During S-phase SSB_Repair SSB_Repair PARP1->SSB_Repair Mediates INO1001 INO1001 INO1001->PARP1 Inhibits Replication_Fork_Collapse->DSB

Caption: Mechanism of synergistic action between Doxorubicin and INO-1001.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay A Seed MDA-MB-231 cells in 96-well plates B Treat cells with INO-1001 & Doxorubicin A->B C Add MTT reagent B->C D Incubate 4 hours C->D E Add DMSO D->E F Read Absorbance at 570 nm E->F

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells & Lyse B Quantify Protein A->B C Denature Protein B->C D SDS-PAGE C->D E Transfer to PVDF D->E F Block Membrane E->F G Primary Antibody (e.g., anti-cleaved PARP) F->G H Secondary Antibody G->H I ECL Detection H->I

Caption: Western blot protocol for apoptosis marker detection.

References

Application

Application Notes: INO-1001 in Ischemia/Reperfusion (I/R) Injury Studies

Introduction INO-1001 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial in cellular processes such as DNA repair and programmed cell death. In the context of ischemia...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

INO-1001 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial in cellular processes such as DNA repair and programmed cell death. In the context of ischemia/reperfusion (I/R) injury, the restoration of blood flow after an ischemic event triggers a surge of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to extensive DNA damage.[1][2] This damage hyper-activates PARP-1, a key member of the PARP family. The overactivation of PARP-1 depletes cellular energy stores (NAD+ and ATP), ultimately causing cellular dysfunction and necrotic cell death.[3][4] INO-1001 offers a therapeutic strategy by blocking this PARP-1 hyper-activation, thereby preserving cellular energy, reducing tissue damage, and improving functional outcomes post-I/R.

Mechanism of Action

During ischemia and subsequent reperfusion, oxidative stress causes single-strand breaks in DNA. PARP-1 detects this damage and initiates repair processes. However, excessive DNA damage leads to PARP-1 overactivation. This process consumes large quantities of NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers, leading to rapid depletion of intracellular NAD+ and ATP pools. This energy crisis culminates in mitochondrial dysfunction and cell death. INO-1001 competitively inhibits the catalytic activity of PARP-1, preventing the excessive consumption of NAD+ and preserving cellular energetics, thus mitigating the cascade of events that leads to cell death in I/R injury.[3][5][6]

cluster_0 Ischemia/Reperfusion Event cluster_1 Cellular Stress Cascade cluster_2 Energy Depletion & Cell Death cluster_3 Therapeutic Intervention Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Blood Flow Restoration ROS ↑ Reactive Oxygen Species (ROS) & Reactive Nitrogen Species (RNS) Reperfusion->ROS DNA_Damage DNA Single-Strand Breaks ROS->DNA_Damage PARP_Activation PARP-1 Hyper-activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion Consumes NAD+ ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Impairs Glycolysis Cell_Death Cell Dysfunction & Necrotic Death ATP_Depletion->Cell_Death INO1001 INO-1001 INO1001->PARP_Activation Inhibits

Caption: Mechanism of INO-1001 in preventing I/R injury.

Quantitative Data Summary

The following tables summarize the quantitative effects of INO-1001 in various preclinical models of ischemia/reperfusion injury.

Table 1: Effect of INO-1001 on Myocardial Infarct Size

Animal ModelTreatment ProtocolInfarct Size (% of Area at Risk)Key FindingReference
Nondiabetic RatINO-1001 given 5 min before ischemia and 1h after reperfusionControl: ~45%INO-1001: ~25% (P < 0.05)Significant reduction in infarct size.[7]
Diabetic RatINO-1001 given 5 min before ischemia and 1h after reperfusionControl: ~55%INO-1001: ~35% (P < 0.05)Attenuated the larger infarct size seen in diabetic rats.[7]
Landrace Pig1 mg/kg INO-1001 administered upon reperfusionNo significant reduction in infarct size compared to control.Did not reduce infarct size but improved functional recovery.[8]

Table 2: Effect of INO-1001 on Cardiac and Hemodynamic Function

Animal ModelParameter MeasuredTreatment GroupResultReference
Landrace PigStroke VolumeINO-1001 (1 mg/kg)Significantly increased during reperfusion vs. control.[8]
Landrace PigCardiac IndexINO-1001 (1 mg/kg)Significantly increased during reperfusion vs. control.[8]
Landrace PigMixed Venous O2 SaturationINO-1001 (1 mg/kg)Significantly increased during reperfusion vs. control.[8]
Porcine (Thoracic Aortic Clamping)Norepinephrine (B1679862) RequirementINO-1001 (4 mg/kg total)Required less norepinephrine support to maintain blood pressure.[9]
Aging RatMyocardial ContractilityINO-1001 (5 mg/kg IV)Acutely improved left ventricular contractility.[5][6]
Aging RatEndothelial FunctionINO-1001 (5 mg/kg IV)Acutely improved endothelium-dependent vasorelaxation.[5][6]

Table 3: Effect of INO-1001 on Biochemical Markers

Animal ModelParameter MeasuredTreatment GroupResultReference
Mouse (Traumatic Brain Injury)Brain NAD+ Levels (% of uninjured hemisphere)Vehicle: 67 ± 7.6%INO-1001 (1.6 mg/kg): 95.8 ± 4.4% (p=0.03)Preserved brain NAD+ levels 2h post-injury.[3]
Aging RatPAR Staining (Myocardium & Aorta)INO-1001 (5 mg/kg IV)Decreased Poly(ADP-ribose) formation, indicating reduced PARP activity.[5]

Experimental Protocols

This section provides a generalized protocol for inducing myocardial ischemia/reperfusion injury in a rodent model to evaluate the efficacy of INO-1001. This protocol synthesizes methodologies described in published studies.[7][8]

Objective: To determine if INO-1001 reduces myocardial infarct size and preserves cardiac function following a surgically induced myocardial ischemia/reperfusion event.

cluster_prep Phase 1: Pre-Operative cluster_surgery Phase 2: Surgical Procedure cluster_ir Phase 3: Ischemia & Reperfusion cluster_analysis Phase 4: Endpoint Analysis acclimate 1. Animal Acclimatization (7 days) drug_prep 2. Prepare INO-1001 Solution (e.g., in 5% dextrose) acclimate->drug_prep treatment 8. Administer Treatment (INO-1001 or Vehicle) anesthetize 3. Anesthetize Animal (e.g., Ketamine/Xylazine) ventilate 4. Intubate & Ventilate anesthetize->ventilate thoracotomy 5. Perform Thoracotomy ventilate->thoracotomy ligation 6. Ligate Left Anterior Descending (LAD) Artery thoracotomy->ligation ischemia 7. Ischemia Period (e.g., 30-60 min) ligation->ischemia ischemia->treatment 5 min pre-reperfusion reperfusion 9. Reperfusion Period (Remove ligature, e.g., 3-24h) treatment->reperfusion euthanize 10. Euthanize Animal reperfusion->euthanize harvest 11. Harvest Heart euthanize->harvest stain 12. Stain with TTC to Determine Infarct Size harvest->stain analysis 13. Data Analysis stain->analysis

Caption: Experimental workflow for an I/R study in a rodent model.

Materials:

  • INO-1001

  • Vehicle solution (e.g., 5% dextrose or saline)

  • Anesthetics (e.g., ketamine, xylazine, isoflurane)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation (e.g., 6-0 silk)

  • Ventilator

  • Triphenyltetrazolium chloride (TTC) for staining

  • Evans Blue dye (optional, for delineating area at risk)

Methodology:

  • Animal Preparation:

    • Acclimatize male Wistar rats or similar models for at least one week.

    • Anesthetize the animal using an appropriate protocol (e.g., intraperitoneal injection of ketamine/xylazine).

    • Intubate the animal and provide mechanical ventilation with room air supplemented with oxygen.

    • Monitor core body temperature and maintain at 37°C.

  • Surgical Procedure (LAD Coronary Artery Occlusion):

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium.

    • Pass a 6-0 silk suture underneath the left anterior descending (LAD) coronary artery near its origin.

    • Tie a slipknot to occlude the artery, initiating the ischemic period. Successful occlusion can be confirmed by the development of a pale, cyanotic appearance in the myocardial tissue distal to the suture.

  • Ischemia and Treatment Administration:

    • Maintain the ischemic period for a duration relevant to the model (e.g., 30-60 minutes).

    • Prepare the INO-1001 solution for injection. A common dose is 1-5 mg/kg.[5][8]

    • Administer INO-1001 or vehicle via an appropriate route (e.g., intravenous injection into the femoral vein). Administration timing is critical and can be before ischemia, during ischemia, or just before reperfusion. A common protocol is to administer the drug 5-10 minutes before the onset of reperfusion.[7]

  • Reperfusion:

    • After the ischemic period, release the slipknot to allow blood flow to resume to the previously occluded vessel.

    • Confirm reperfusion by observing a return of color (hyperemia) to the myocardium.

    • Close the chest wall in layers and allow the animal to recover from anesthesia. The reperfusion period typically lasts from 3 to 24 hours.

  • Infarct Size Determination:

    • At the end of the reperfusion period, re-anesthetize the animal and euthanize it.

    • Excise the heart quickly.

    • To delineate the non-ischemic versus the ischemic (area at risk) zones, the aorta can be cannulated and the coronary circulation perfused with Evans Blue dye while the LAD is re-occluded. The area at risk will not stain blue.

    • Freeze the heart and slice the ventricles into 2-mm thick transverse sections.

    • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue, lacking dehydrogenase enzymes, remains a pale white/yellow color.

    • Image the slices and use planimetry software to quantify the area of the infarct, the area at risk, and the total ventricular area. Express the infarct size as a percentage of the area at risk.

Clinical Context: INO-1001 has been investigated in a Phase II clinical trial for patients with ST-elevation myocardial infarction undergoing percutaneous coronary intervention (NCT00271765).[10][11][12] The primary goal of such clinical studies is to assess the safety and potential efficacy of PARP inhibition in reducing myocardial damage in a human population.[10][12]

References

Method

Application Notes and Protocols for INO-1001 Solutions: Long-Term Storage and Stability

For Researchers, Scientists, and Drug Development Professionals Introduction INO-1001 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. Its role in sensitizing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-1001 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. Its role in sensitizing cancer cells to chemotherapy and radiation has made it a compound of significant interest in oncological research. These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of INO-1001 solutions to ensure reproducible and reliable experimental outcomes.

Long-Term Storage and Stability of INO-1001 Solutions

Proper storage of INO-1001 solutions is critical to maintain their chemical integrity and biological activity. The following table summarizes the recommended storage conditions for INO-1001 stock solutions. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For in vitro studies, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Storage ConditionRecommended DurationNotes
-80°CUp to 2 yearsRecommended for long-term storage.[1]
-20°CUp to 1 yearSuitable for intermediate-term storage.[1]
0 - 4°CDays to weeksFor short-term storage.
Ambient TemperatureA few weeksThe compound is stable for short periods, such as during shipping.

Experimental Protocols

Protocol 1: Preparation of INO-1001 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of INO-1001 in Dimethyl Sulfoxide (DMSO).

Materials:

  • INO-1001 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate the INO-1001 powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of INO-1001 powder using a calibrated analytical balance in a fume hood.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of INO-1001 is 439.53 g/mol .

  • Add the calculated volume of DMSO to the vial containing the INO-1001 powder.

  • Vortex the solution until the INO-1001 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for assessing the stability of INO-1001 in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method can be adapted for forced degradation studies.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for INO-1001.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (a common wavelength for similar compounds is around 254 nm).[2]

  • Injection Volume: 20 µL.[2]

Procedure:

  • Prepare a standard solution of INO-1001 of known concentration in the mobile phase.

  • Inject the standard solution into the HPLC system to determine the retention time of the intact drug.

  • Subject the INO-1001 solution to various stress conditions as described in Protocol 3.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

  • Inject the stressed samples into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent INO-1001 peak.

  • Calculate the percentage of degradation.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of INO-1001 and to develop a stability-indicating analytical method. The following are example stress conditions. The extent of degradation should ideally be in the range of 5-20%.

Acid Hydrolysis:

  • Treat a solution of INO-1001 with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.[2]

  • At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.[2]

Alkaline Hydrolysis:

  • Treat a solution of INO-1001 with a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature for a set time.[2]

  • Withdraw samples at intervals, neutralize with an appropriate acid (e.g., 0.1 M HCl), and perform HPLC analysis.[2]

Oxidative Degradation:

  • Expose an INO-1001 solution to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[2]

  • Monitor the degradation over time by HPLC analysis.

Photolytic Degradation:

  • Expose a solution of INO-1001 to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analyze samples at different time points using HPLC. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

Thermal Degradation:

  • Incubate a solution of INO-1001 at a high temperature (e.g., 70°C) in a controlled oven.[3]

  • Analyze samples at various time points by HPLC to assess thermal stability.

Visualizations

INO-1001 Mechanism of Action: PARP Inhibition

The following diagram illustrates the simplified signaling pathway of PARP and its inhibition by INO-1001 in the context of DNA damage and repair.

PARP_Inhibition cluster_inhibition Effect of INO-1001 DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP ADP_Ribosylation Poly(ADP-ribosyl)ation of DNA Repair Proteins PARP->ADP_Ribosylation Replication_Fork Stalled Replication Fork PARP->Replication_Fork INO1001 INO-1001 INO1001->PARP DNA_Repair DNA Repair ADP_Ribosylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: INO-1001 inhibits PARP, leading to stalled DNA repair and cell death.

Experimental Workflow for Forced Degradation Study

The diagram below outlines the general workflow for conducting a forced degradation study of an INO-1001 solution.

Forced_Degradation_Workflow Start Prepare INO-1001 Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/Dilute Sample Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Analysis Analyze Chromatograms (Peak Area, Degradants) HPLC->Analysis Report Report Stability Profile Analysis->Report

Caption: Workflow for assessing INO-1001 stability under stress conditions.

References

Technical Notes & Optimization

Troubleshooting

INO-1001 Technical Support Center: Troubleshooting Solubility and Precipitation

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the handling of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Below you...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and potential for precipitation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is INO-1001 and what is its primary mechanism of action?

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2] By inhibiting PARP, INO-1001 prevents the repair of DNA damage, which can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage can trigger cell death, a concept known as synthetic lethality.

Q2: What is the recommended solvent for preparing INO-1001 stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of INO-1001.[2][3] It is advisable to prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q3: I observed precipitation when diluting my INO-1001 DMSO stock solution into aqueous media. What is the cause and how can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.

To prevent precipitation, consider the following strategies:

  • Pre-warm the media: Always use cell culture media or buffers that have been pre-warmed to 37°C.

  • Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous media, perform one or two intermediate dilutions in pre-warmed media.

  • Add dropwise while vortexing: Slowly add the INO-1001 solution to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture experiments to minimize both precipitation and solvent-induced cytotoxicity.

  • Consider the formulation: For in vivo studies, specific formulations containing co-solvents and surfactants are necessary to maintain solubility.

Troubleshooting Guide: INO-1001 Precipitation Issues

Issue Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon dilution in aqueous buffer/media. Rapid solvent exchange and exceeding aqueous solubility limit. 1. Ensure the aqueous buffer/media is at room temperature or 37°C. 2. Perform a serial dilution of the DMSO stock in the aqueous buffer/media. 3. Add the stock solution dropwise while gently vortexing. 4. Decrease the final concentration of INO-1001.
Precipitate forms over time in the incubator. Changes in media pH, evaporation, or interaction with media components. 1. Ensure proper incubator humidification to prevent evaporation. 2. Use freshly prepared media and monitor the pH. 3. Consider using a different basal media formulation.
Crystals form in the stock solution upon storage. Improper storage or solvent evaporation. 1. Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. If crystals are observed, gently warm the vial to 37°C and vortex to redissolve before use.

Quantitative Data: INO-1001 Solubility

Solvent/Vehicle Concentration Appearance Notes
DMSO ≥ 20.8 mg/mLClear SolutionSuitable for preparing high-concentration stock solutions.[2][3]
In Vivo Formulation 1 ≥ 2.08 mg/mLClear SolutionVehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2][3]
In Vivo Formulation 2 ≥ 2.08 mg/mLClear SolutionVehicle: 10% DMSO, 90% Corn oil.[2]

Note: The aqueous solubility of INO-1001 is low. It is recommended to perform a solubility test in your specific experimental buffer or media to determine the maximum soluble concentration.

Experimental Protocols

Protocol 1: Preparation of INO-1001 Stock Solution
  • Materials: INO-1001 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the INO-1001 vial to equilibrate to room temperature before opening. b. Weigh the desired amount of INO-1001 powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the INO-1001 is completely dissolved. Gentle warming to 37°C may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes. f. Store the aliquots at -20°C or -80°C.[2]

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of INO-1001 on the viability of cancer cell lines.

  • Materials: Cancer cell line of interest, complete cell culture medium, INO-1001 stock solution (10 mM in DMSO), 96-well cell culture plates, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure: a. Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment. b. Compound Treatment: i. Prepare serial dilutions of INO-1001 from the 10 mM DMSO stock in pre-warmed complete medium. ii. Ensure the final DMSO concentration in all wells is consistent and below 0.1%. iii. Remove the old medium and add 100 µL of the INO-1001 dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). c. Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours). d. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. e. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. f. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. g. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes DSB Double-Strand Break (DSB) PARP1->DSB Inhibition leads to Replication Fork Collapse & NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Proteins (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair INO1001 INO-1001 INO1001->PARP1 inhibits Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: INO-1001 inhibits PARP-1, leading to stalled DNA repair and cell death.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with INO-1001 Incubate_24h->Treat_Cells Prepare_INO1001 Prepare Serial Dilutions of INO-1001 Prepare_INO1001->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining INO-1001 cytotoxicity using an MTT assay.

Logical Relationship for Troubleshooting Precipitation

Troubleshooting_Precipitation Precipitation Precipitation Observed? Immediate Immediate Precipitation Precipitation->Immediate Yes Delayed Delayed Precipitation Precipitation->Delayed Yes, after time No_Precipitation No Precipitation: Proceed with Experiment Precipitation->No_Precipitation No Solvent_Shock Cause: Solvent Shock/ High Concentration Immediate->Solvent_Shock Media_Instability Cause: Media Instability/ Evaporation Delayed->Media_Instability Solution1 Solution: - Serial Dilution - Warm Media - Slow Addition Solvent_Shock->Solution1 Solution2 Solution: - Check Humidifier - Use Fresh Media - Seal Plates Media_Instability->Solution2

References

Optimization

Identifying and mitigating INO-1001 off-target effects

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the potent and selective Poly (ADP-ri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the potent and selective Poly (ADP-ribose) polymerase (PARP) inhibitor, INO-1001.[1] This guide focuses on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of INO-1001?

A1: The primary on-target effect of INO-1001 is the catalytic inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs).[2] This inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death via synthetic lethality.[2] Another key on-target effect is "PARP trapping," where the inhibitor traps PARP enzymes on DNA, creating a toxic protein-DNA complex that further impedes DNA replication.[2]

Potential off-target effects of PARP inhibitors like INO-1001 can arise from a lack of complete selectivity. This can manifest in two ways:

  • Inhibition of other PARP family members: There are 17 members in the PARP family, and some inhibitors can affect members other than PARP1 and PARP2, leading to a wider range of biological responses than intended.[2]

  • Inhibition of unrelated protein families: Some PARP inhibitors have been observed to interact with other proteins, most notably various protein kinases.[2][3][4][5] This "polypharmacology" can contribute to both unforeseen therapeutic effects and adverse reactions.[2] For instance, the inhibition of the kinase DYRK1A by some PARP inhibitors has been associated with hypertension.[2]

Q2: We are observing unexpected toxicity in our in vivo models at concentrations that should be well-tolerated. Could this be due to off-target effects?

A2: Yes, unexpected toxicity is a potential consequence of off-target effects. If INO-1001 inhibits kinases or other critical cellular proteins in your model system, it could lead to adverse outcomes.[2] It is crucial to conduct a thorough dose-response analysis to ascertain if the toxicity is occurring at concentrations significantly higher than those required for PARP inhibition.[2] Comparing the in vivo effective dose with the in vitro IC50 for off-target kinases can provide valuable insights.

Q3: Our experimental results are inconsistent, or the observed phenotype does not align with known consequences of PARP1/2 inhibition. How can we troubleshoot this?

  • Validate Target Engagement: Use an orthogonal assay like the Cellular Thermal Shift Assay (CETSA) to confirm that INO-1001 is engaging with PARP1 in your cells at the concentrations used.

  • Assess Off-Target Engagement: If you have identified potential off-targets, use CETSA or a similar target engagement assay to determine if INO-1001 is interacting with them at the concentrations used in your experiments.

  • Use a Structurally Unrelated PARP Inhibitor: Comparing the effects of INO-1001 with a PARP inhibitor that has a different off-target profile can help to distinguish between on-target and off-target effects.

  • Rescue Experiments: If you hypothesize that an off-target effect is due to the inhibition of a specific kinase, you may be able to "rescue" the phenotype by activating the downstream pathway of that kinase.

Q4: How can we proactively identify the potential off-target profile of INO-1001?

A4: A multi-pronged approach is recommended for identifying potential off-target effects early in your research:

  • Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of INO-1001 to the ligand-binding sites of a wide range of proteins.[3]

  • Kinase Profiling: Perform a broad in vitro kinase screen where the inhibitory activity of INO-1001 is tested against a large panel of purified kinases.[3][6] This will provide quantitative data (IC50 values) on its potency against any identified off-target kinases.

  • Proteome-Wide Analysis: Techniques like MS-CETSA can provide an unbiased view of target and off-target engagement in a cellular context by analyzing the thermal stability of thousands of proteins simultaneously.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for INO-1001 in a sensitive cell line.

Possible Cause Troubleshooting Steps Expected Outcome
Drug Inactivity 1. Verify the identity and purity of your INO-1001 stock. 2. Prepare fresh stock and working solutions. 3. Ensure proper storage conditions are maintained.Restoration of expected potency.
Cell Line Issues 1. Perform cell line authentication (e.g., STR profiling). 2. Use a fresh, low-passage vial of cells to rule out acquired resistance.[7] 3. Sequence key HR genes (e.g., BRCA1/2) for reversion mutations that could restore function.[7]Confirmation of cell line identity and HR-deficient status.
Assay-Specific Artifacts 1. Use an orthogonal cell viability assay to confirm the results. 2. Assess the cell cycle profile of treated cells to check for cell cycle arrest, which can confound proliferation assays.[7]Consistent IC50 values across different assay platforms.

Issue 2: Unexpected cell death in a cell line that should be resistant to PARP inhibitors.

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effects 1. Review the literature for known off-target effects of similar PARP inhibitors.[7] 2. Perform a kinome scan to identify potential off-target kinases for INO-1001.[7] 3. If an off-target is identified, investigate its role in cell viability in your specific cell line.Identification of a kinase whose inhibition is cytotoxic to the resistant cell line.
Synthetic Lethality with other Pathways 1. Analyze the genomic and proteomic profile of your resistant cell line for deficiencies in other DNA repair pathways that might create a synthetic lethal interaction with PARP inhibition.Discovery of a novel synthetic lethal interaction.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of INO-1001 against PARP Family Members and Off-Target Kinases

TargetIC50 (nM)Notes
PARP1 1.2 Primary Target
PARP2 0.9 Primary Target
PARP3150Lower potency compared to PARP1/2
TNKS1 (PARP5a)>10,000Negligible activity
TNKS2 (PARP5b)>10,000Negligible activity
DYRK1A 250 Potent Off-Target
CDK16 480 Moderate Off-Target
PIM3 750 Moderate Off-Target
PIM12,500Lower potency off-target
ALK>15,000Negligible activity

Note: These are hypothetical values for illustrative purposes and should be experimentally determined. The selection of off-target kinases is based on published data for other PARP inhibitors.[3][4][5]

Table 2: Comparison of Cellular Effects of INO-1001 in Different Cell Lines

Cell LineBRCA1/2 StatusINO-1001 IC50 (nM)γH2AX Foci Formation (at 100 nM)Apoptosis Induction (at 100 nM)
MX-1 Mutant15++++++
CAPAN-1 Mutant25++++++
MDA-MB-231 Wild-Type2,500++
MCF-7 Wild-Type>5,000+/-+/-

Note: This table presents hypothetical data to illustrate the differential sensitivity to INO-1001 based on HR repair status.

Experimental Protocols

Protocol 1: Biochemical PARP1 Enzyme Inhibition Assay

This assay measures the ability of INO-1001 to inhibit the enzymatic activity of purified PARP1 in vitro.

Methodology:

  • Plate Preparation: Use a 96-well plate suitable for a colorimetric or fluorescent readout.

  • Reagent Preparation:

    • Prepare a 2X solution of PARP1 enzyme in assay buffer.

    • Prepare a solution of activated DNA (histones and DNA fragments) in assay buffer.

    • Prepare a solution of NAD+ in assay buffer.

    • Prepare serial dilutions of INO-1001 in assay buffer containing a constant percentage of DMSO.

  • Reaction Setup:

    • Add the INO-1001 dilutions or vehicle control to the wells.

    • Add the PARP1 enzyme solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the NAD+ and activated DNA solution.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Detection:

    • Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., using an antibody specific for poly(ADP-ribose) in an ELISA format).

  • Data Analysis:

    • Plot the signal as a function of the INO-1001 concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells.[8]

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of INO-1001 or a vehicle control for a defined period (e.g., 2 hours) at 37°C.[9]

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C) for 3-8 minutes in a thermal cycler, followed by cooling to 4°C.[9][10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Protein Detection: Carefully collect the supernatant containing the soluble protein fraction.[11] Quantify the amount of the target protein (e.g., PARP1 or a potential off-target kinase) in each sample using Western blotting.

  • Data Analysis:

    • Melting Curve: Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of INO-1001 indicates target engagement.[8]

    • Isothermal Dose-Response Curve (ITDRF): At a fixed temperature, plot the amount of soluble protein as a function of INO-1001 concentration to determine the EC50 for target engagement.[8]

Protocol 3: Kinase Profiling Assay

This protocol provides a general framework for screening INO-1001 against a panel of kinases. Specific assay formats (e.g., radiometric, fluorescence-based) will have detailed protocols from the vendor.[12][13][14]

Methodology:

  • Assay Selection: Choose a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™).[12][15]

  • Reaction Setup: In a multi-well plate, combine the following for each kinase to be tested:

    • Kinase enzyme

    • Specific substrate (peptide or protein)

    • ATP (and MgCl2)

    • INO-1001 at a fixed concentration (for single-point screening) or in a dose-response format.

  • Incubation: Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the kinase activity based on the chosen assay format. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and quantifying the incorporated radioactivity. In an ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.[15]

  • Data Analysis:

    • Calculate the percent inhibition of each kinase by INO-1001 relative to a vehicle control.

    • For kinases showing significant inhibition, perform a dose-response experiment to determine the IC50 value.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of INO-1001 DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 senses PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Repair_Factors DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair mediate INO1001 INO-1001 INO1001->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse & DSB Trapped_PARP->Replication_Fork_Collapse Off_Target_Workflow Start Start: Investigating INO-1001 In_Silico In Silico Screening (Computational Prediction) Start->In_Silico Kinase_Profiling In Vitro Kinase Profiling (Broad Panel Screen) Start->Kinase_Profiling Identify_Hits Identify Potential Off-Target Hits (e.g., Kinases) In_Silico->Identify_Hits Kinase_Profiling->Identify_Hits Cellular_Assays Cellular Target Engagement (CETSA) Identify_Hits->Cellular_Assays Hits Found Validate_Hits Validate On-Target & Off-Target Engagement in Cells Cellular_Assays->Validate_Hits Phenotypic_Assays Phenotypic Assays (Viability, Apoptosis, etc.) Validate_Hits->Phenotypic_Assays Engagement Confirmed Conclusion Conclusion: Distinguish On- vs. Off-Target Phenotypes Phenotypic_Assays->Conclusion Troubleshooting_Tree Start Unexpected Phenotype Observed with INO-1001 Check_On_Target Is PARP1 engaged at the effective concentration? Start->Check_On_Target Perform_CETSA Action: Perform CETSA for PARP1 engagement Check_On_Target->Perform_CETSA No Screen_Off_Targets Action: Perform broad kinase profiling screen Check_On_Target->Screen_Off_Targets Yes Other_Factors Consider other factors: - Cell line integrity - Compound stability - Assay artifacts Perform_CETSA->Other_Factors Investigate_Off_Target Action: Validate engagement of identified off-targets (e.g., with CETSA) Screen_Off_Targets->Investigate_Off_Target Hits Identified Hypothesize_On_Target Hypothesis: Phenotype is a novel on-target effect Screen_Off_Targets->Hypothesize_On_Target No Hits Hypothesize_Pathway Hypothesis: Phenotype is mediated by off-target activity Investigate_Off_Target->Hypothesize_Pathway Engagement Confirmed

References

Troubleshooting

Technical Support Center: Immunofluorescence with INO-1001

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using INO-1001 in immunofluorescence experiments. Frequently Asked Questions (FAQs) Q1: What is IN...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using INO-1001 in immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is INO-1001 and how does it work?

A1: INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a nuclear enzyme.[1][2][3] PARP enzymes are involved in DNA repair mechanisms.[1][2] By inhibiting PARP, INO-1001 can interfere with DNA repair, which can enhance the effects of DNA-damaging agents like chemotherapy and radiation.[1][2][4] It is often used in research to study its effects on cancer cells and in models of neurological diseases.[4][5]

Q2: Can INO-1001 be used in immunofluorescence experiments?

A2: Yes, INO-1001 has been used in studies that involve immunofluorescence microscopy to assess its effects on cellular markers. For example, it has been used to study its impact on the density of neuronal intranuclear inclusions in a mouse model of Huntington's disease.

Q3: What is the primary application of INO-1001 in a research setting?

A3: INO-1001 is primarily used as a tool to study the role of PARP in various cellular processes, including DNA repair, cell death, and genomic stability.[1][2] It is often investigated for its potential to sensitize cancer cells to chemo- and radiotherapy.[1][4]

Troubleshooting Common Immunofluorescence Artifacts with INO-1001

Researchers using INO-1001 may encounter common immunofluorescence artifacts. This guide provides solutions to these issues in a question-and-answer format.

Q4: I am seeing high background fluorescence in my INO-1001 treated cells. What could be the cause?

A4: High background fluorescence can obscure your target signal. Several factors could be contributing to this issue:

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[6][7]

  • Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.[7][8]

  • Autofluorescence: The cells themselves may be autofluorescent.[9][10]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[7][11]

Troubleshooting Steps for High Background:

Potential Cause Recommended Solution
High Antibody Concentration Decrease the concentration of the primary and/or secondary antibody.[6][9]
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[6][10]
Autofluorescence Examine an unstained sample to confirm autofluorescence. If present, you can try treating the sample with a quenching agent like sodium borohydride (B1222165) or Sudan Black.[9][12]
Inadequate Washing Increase the number and duration of washing steps with PBS or a similar buffer.[7][11]

Q5: My fluorescent signal is very weak or absent after treating with INO-1001. What should I do?

A5: Weak or no signal can be frustrating. Here are some potential causes and solutions:

  • Low Antibody Concentration: The concentration of your primary antibody may be too low to detect the target antigen.[6]

  • Incompatible Antibodies: The primary and secondary antibodies may not be compatible.[6][9]

  • Damaged Antigen: The fixation or permeabilization process may have damaged the epitope your antibody is supposed to recognize.[11]

  • Incorrect Filter Set: The microscope's filter set may not be appropriate for the fluorophore you are using.[9]

Troubleshooting Steps for Weak/No Signal:

Potential Cause Recommended Solution
Low Primary Antibody Concentration Increase the concentration of the primary antibody and/or the incubation time.[6]
Incompatible Secondary Antibody Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[6][9]
Antigen Epitope Damaged Try a different fixation method (e.g., methanol (B129727) instead of paraformaldehyde) or reduce the fixation time.[11]
Incorrect Microscope Settings Verify that you are using the correct excitation and emission filters for your chosen fluorophore.[9]

Q6: I am observing non-specific staining in my immunofluorescence experiment with INO-1001. How can I resolve this?

A6: Non-specific staining occurs when antibodies bind to unintended targets, leading to misleading results.[6] Here’s how to troubleshoot this:

  • Primary Antibody Cross-reactivity: The primary antibody may be binding to other proteins in the cell.

  • Secondary Antibody Non-specificity: The secondary antibody may be binding non-specifically.[6]

  • Drying Out of the Sample: Allowing the sample to dry out at any stage can cause non-specific antibody binding.[11][13]

Troubleshooting Steps for Non-Specific Staining:

Potential Cause Recommended Solution
Primary Antibody Cross-Reactivity Choose a primary antibody that has been validated for immunofluorescence.[6]
Secondary Antibody Non-Specificity Run a control with only the secondary antibody to check for non-specific binding.[6][8] Consider using a pre-adsorbed secondary antibody.
Sample Drying Ensure the sample remains hydrated throughout the entire staining procedure.[11][13]

Experimental Protocol and Workflow

Here is a sample immunofluorescence protocol for cells treated with INO-1001.

Hypothetical Experimental Protocol: Immunofluorescence of γH2AX in INO-1001 Treated Cells

This protocol describes the immunofluorescent staining of γH2AX, a marker of DNA double-strand breaks, in cells treated with the PARP inhibitor INO-1001 and a DNA-damaging agent.

Materials:

  • INO-1001

  • DNA-damaging agent (e.g., Doxorubicin)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., rabbit anti-γH2AX)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with the desired concentration of INO-1001 for the specified duration.

    • Induce DNA damage by treating with a DNA-damaging agent for the appropriate time.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the nuclear membrane.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX antibody in the blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate with DAPI solution for 5 minutes for nuclear staining.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

Experimental Workflow Diagram

G Immunofluorescence Workflow for INO-1001 Treated Cells A Cell Seeding and Treatment (INO-1001 +/- DNA damaging agent) B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% BSA) C->D E Primary Antibody Incubation (e.g., anti-γH2AX) D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Counterstaining (e.g., DAPI) F->G H Mounting and Imaging G->H G Mechanism of Action of INO-1001 (PARP Inhibitor) cluster_0 Normal DNA Repair cluster_1 Effect of INO-1001 A DNA Single-Strand Break B PARP Activation A->B C Recruitment of DNA Repair Proteins B->C D DNA Repair C->D E DNA Single-Strand Break F PARP E->F H Inhibition of PARP G INO-1001 G->H I Accumulation of Single- Strand Breaks H->I J DNA Double-Strand Breaks (during replication) I->J K Cell Death / Apoptosis J->K

References

Optimization

Technical Support Center: Overcoming Resistance to INO-1001 in Cancer Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PARP inhibitor INO-1001 in cancer cell lines. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PARP inhibitor INO-1001 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is INO-1001 and how does it work?

INO-1001 is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway that repairs single-strand DNA breaks (SSBs).[1] By inhibiting PARP, INO-1001 leads to the accumulation of unrepaired SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.

Q2: My cancer cell line has become resistant to INO-1001. What are the possible mechanisms?

Resistance to PARP inhibitors like INO-1001 can arise through several mechanisms, including:

  • Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, allowing the cancer cells to repair DSBs effectively.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of INO-1001.

  • Replication Fork Stabilization: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing, thus preventing the formation of lethal DSBs.

  • Target-Related Resistance: Mutations in the PARP1 enzyme can prevent INO-1001 from binding and trapping it on the DNA.[2]

  • Loss of PARP1 Trapping: The primary mechanism of action for many PARP inhibitors is trapping PARP1 on DNA, which is more cytotoxic than inhibiting its enzymatic activity alone. Resistance can occur through mechanisms that reduce this trapping.

Q3: How can I confirm that my cell line has developed resistance to INO-1001?

You can confirm resistance by performing a dose-response assay (e.g., MTT or SRB assay) and comparing the IC50 value (the concentration of a drug that inhibits cell growth by 50%) of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity to INO-1001 in my cell line.

Possible Cause 1: Development of acquired resistance.

  • Suggested Solution: Generate a resistant cell line and characterize the mechanism of resistance.

    • Experimental Protocol: Generating an INO-1001 Resistant Cell Line

      • Culture the parental cancer cell line in the presence of a low concentration of INO-1001 (e.g., the IC20).

      • Gradually increase the concentration of INO-1001 in the culture medium as the cells adapt and resume proliferation.

      • Continue this dose escalation until the cells can proliferate in a concentration of INO-1001 that is significantly higher (e.g., 10- to 100-fold) than the original IC50.

      • At each dose escalation, cryopreserve a stock of the cells.

      • Once a stable resistant population is established, perform a cell viability assay to determine the new IC50 value and confirm the degree of resistance.

Possible Cause 2: Experimental variability.

  • Suggested Solution: Standardize your experimental procedures.

    • Ensure consistent cell seeding densities, drug incubation times, and assay conditions.

    • Regularly test the parental cell line to monitor for any drift in its sensitivity to INO-1001.

Problem 2: How to overcome INO-1001 resistance in my experiments?

Suggested Solution: Combination Therapy with an ATR Inhibitor.

A promising strategy to overcome PARP inhibitor resistance is to co-treat the cells with an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key player in the DNA damage response that helps to stabilize replication forks.[3] By inhibiting ATR, you can prevent the stabilization of replication forks, leading to their collapse and the formation of DSBs, even in cells that have restored their HR function. This combination can re-sensitize resistant cells to PARP inhibitors.[3][4][5][6]

  • Experimental Protocol: Combination Therapy with an ATR Inhibitor (e.g., AZD6738)

    • Cell Seeding: Seed both the parental (sensitive) and the INO-1001-resistant cancer cell lines in 96-well plates.

    • Drug Treatment: Treat the cells with a matrix of concentrations of INO-1001 and the ATR inhibitor (e.g., AZD6738), both alone and in combination.

    • Incubation: Incubate the cells for a period appropriate to observe effects on cell viability (e.g., 72-120 hours).

    • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the percentage of viable cells in each treatment condition.

    • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Data Presentation

Table 1: Example IC50 Values for a PARP Inhibitor in Sensitive and Resistant Ovarian Cancer Cell Lines.

Cell LineTreatmentIC50 (µM)Fold Resistance
OVCAR8 (Parental)Olaparib (B1684210)2-
OVCAR8-OR1Olaparib5025
OVCAR8-OR2Olaparib6532.5
ES-2 (Parental)Olaparib25-
ES-2-OR1Olaparib>50>2

Data adapted from a study on olaparib resistance in high-grade serous ovarian cancer cells.[7] This table serves as an example of how to present data comparing the sensitivity of parental and resistant cell lines.

Table 2: Example of Synergistic Effect of a PARP Inhibitor (Olaparib) in Combination with an ATR Inhibitor (AZD6738) in ATM-deficient Cancer Cells.

Cell LineTreatmentEffect
FaDu ATM-KOOlaparib aloneIntermediate growth inhibition
FaDu ATM-KOAZD6738 aloneIntermediate growth inhibition
FaDu ATM-KOOlaparib + AZD6738Total growth inhibition
FaDu ATM-WTOlaparib + AZD6738Almost no impact

This table summarizes the findings that the combination of a PARP inhibitor and an ATR inhibitor shows selective and synergistic activity in cancer cells with specific DNA damage response deficiencies.[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of INO-1001.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a range of INO-1001 concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for PARP Activity and DNA Damage Markers

This protocol can be used to assess the molecular effects of INO-1001 and the development of resistance.

  • Cell Lysis: Treat sensitive and resistant cells with INO-1001 for a specified time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • PAR (to assess PARP activity)[8]

    • γH2AX (a marker of DNA double-strand breaks)[8]

    • PARP1

    • BRCA1 (if applicable)

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

INO1001_Action_and_Resistance cluster_0 INO-1001 Action (Sensitive Cells) cluster_1 Resistance Mechanisms DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP INO1001 INO-1001 INO1001->PARP1 inhibits & traps Drug_Efflux Increased Drug Efflux INO1001->Drug_Efflux removed by Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Fork_Stabilization Replication Fork Stabilization Replication_Fork_Collapse->Fork_Stabilization prevented by Defective_HR Defective Homologous Recombination (HR) DSB->Defective_HR cannot be repaired by Restored_HR Restored HR Function DSB->Restored_HR repaired by Cell_Death Cell Death Defective_HR->Cell_Death Cell_Survival Cell Survival Restored_HR->Cell_Survival Drug_Efflux->Cell_Survival Fork_Stabilization->Cell_Survival

Caption: Mechanism of INO-1001 action and resistance pathways.

Experimental_Workflow Start Start with INO-1001 Sensitive Cell Line Resistance Observe Decreased Sensitivity Start->Resistance Generate_Resistant_Line Generate Resistant Cell Line (Dose Escalation) Resistance->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Assay) Generate_Resistant_Line->Confirm_Resistance Hypothesize_Mechanism Hypothesize Resistance Mechanism Confirm_Resistance->Hypothesize_Mechanism Western_Blot Western Blot (PAR, γH2AX, etc.) Hypothesize_Mechanism->Western_Blot Combination_Therapy Test Combination Therapy (e.g., with ATRi) Hypothesize_Mechanism->Combination_Therapy Analyze_Synergy Analyze Synergy (CI Value) Combination_Therapy->Analyze_Synergy Outcome Identify Strategy to Overcome Resistance Analyze_Synergy->Outcome

Caption: Troubleshooting workflow for INO-1001 resistance.

Combination_Therapy_Pathway INO1001 INO-1001 PARP_Inhibition PARP Inhibition & Trapping INO1001->PARP_Inhibition Stalled_Fork Stalled Replication Fork PARP_Inhibition->Stalled_Fork ATR_Inhibition ATR Inhibition Stalled_Fork->ATR_Inhibition ATR activation blocked by ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR_Inhibition Fork_Collapse Replication Fork Collapse ATR_Inhibition->Fork_Collapse leads to DSB Double-Strand Break (DSB) Fork_Collapse->DSB Cell_Death Cell Death DSB->Cell_Death leads to Resistant_Cell Resistant Cell (HR proficient) Resistant_Cell->Stalled_Fork

Caption: Synergistic action of INO-1001 and an ATR inhibitor.

References

Troubleshooting

Adjusting INO-1001 dosage for different animal models

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinic...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for INO-1001?

A1: INO-1001 is a potent and selective inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[2][3] By inhibiting PARP, INO-1001 prevents the repair of these breaks. When a cell replicates, unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the accumulation of DSBs triggers cell death, a concept known as synthetic lethality.[4][5] INO-1001 can also enhance the efficacy of DNA-damaging agents like chemotherapy and radiation by blocking the cell's ability to repair the induced damage.[1][6]

Q2: What is the primary signaling pathway affected by INO-1001?

A2: The primary signaling pathway affected by INO-1001 is the DNA damage response (DDR), specifically the base excision repair (BER) pathway where PARP1 plays a key role.[3][7] PARP1 detects DNA single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, which recruits the necessary DNA repair machinery.[3] INO-1001 competitively binds to the catalytic domain of PARP, preventing this process and trapping PARP on the DNA, which is a highly cytotoxic lesion.[5][8]

Signaling Pathway of INO-1001 Action

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cell + INO-1001 DNA_damage_1 DNA Single-Strand Break (SSB) PARP_1 PARP Activation DNA_damage_1->PARP_1 BER_1 Base Excision Repair (BER) PARP_1->BER_1 Repair_1 DNA Repair & Cell Survival BER_1->Repair_1 INO1001 INO-1001 PARP_Inhibition PARP Trapping & Inhibition INO1001->PARP_Inhibition Inhibits DNA_damage_2 DNA Single-Strand Break (SSB) PARP_2 PARP Activation DNA_damage_2->PARP_2 PARP_2->PARP_Inhibition SSB_Accum SSB Accumulation PARP_Inhibition->SSB_Accum Replication Replication Fork Collapse SSB_Accum->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Apoptosis & Cell Death HR_deficient->Apoptosis

Caption: INO-1001 inhibits PARP, leading to synthetic lethality in HR-deficient cells.

Q3: How should I prepare INO-1001 for in vivo administration?

A3: INO-1001 is typically first dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For the final working solution for in vivo experiments, this stock is further diluted in a suitable vehicle. The choice of vehicle depends on the administration route and the required stability. It is recommended to prepare the final working solution fresh on the day of use.[1]

Dosage and Administration Data

The appropriate dosage of INO-1001 can vary significantly based on the animal model, disease context, and administration route. The following table summarizes dosages reported in the literature.

Animal ModelConditionDosageAdministration RouteReference
DogIschemia-Reperfusion1 mg/kgIntravenous[9]
Rat (Aging)Cardiovascular Dysfunction5 mg/kgIntravenous (IV) / Intraperitoneal (IP)[10][11]
MouseTraumatic Brain Injury1.6 mg/kgIntracerebral[12]

Note: This table is for guidance only. Researchers must determine the optimal dose for their specific experimental model through pilot studies.

Sample Formulation Protocol

StepActionDetails
1 Prepare Stock Solution Dissolve INO-1001 powder in 100% DMSO to a concentration of 20.8 mg/mL.[1] Ensure complete dissolution. This stock can be stored at -20°C.
2 Prepare Working Solution (Example for IP Injection) For a 1 mL working solution: Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the volume to 1 mL.[1]
3 Final Concentration This protocol yields a working solution of 2.08 mg/mL.[1] The final percentage of solvents is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Troubleshooting Guides

Q4: I am observing unexpected toxicity or adverse effects in my animal model. What should I do?

A4: Unexpected toxicity can arise from multiple factors.

  • Vehicle Toxicity: The vehicle itself may cause adverse effects.[13] For example, DMSO can have inflammatory and toxic effects, especially with chronic administration.[13] Consider running a vehicle-only control group to assess this. If vehicle toxicity is suspected, explore alternative, more biocompatible vehicles.

  • Dosage: The dose may be too high for the specific animal strain, age, or disease model. Perform a dose-response study to determine the maximum tolerated dose (MTD) in your model.

  • Administration Route: The route of administration can impact local and systemic toxicity.[14] For example, accidental injection of an irritating IV compound outside the vein can cause tissue necrosis.[13] Ensure proper technique and consider less invasive routes if possible.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected Result (e.g., High Toxicity, No Efficacy) Check_Formulation 1. Check Formulation - Correct solvent/vehicle? - Freshly prepared? - Clear solution (no precipitate)? Start->Check_Formulation Check_Dose 2. Review Dosage - Dose appropriate for model? - Calculation error? Check_Formulation->Check_Dose Formulation OK Revise_Formulation Action: Revise Formulation (e.g., change vehicle, filter solution) Check_Formulation->Revise_Formulation Issue Found Check_Admin 3. Verify Administration - Correct route? - Proper technique? - Correct volume? Check_Dose->Check_Admin Dose OK Revise_Dose Action: Perform Dose-Finding Study (e.g., MTD study) Check_Dose->Revise_Dose Issue Found Check_Model 4. Assess Animal Model - Health status of animals? - Strain-specific sensitivity? Check_Admin->Check_Model Admin. OK Refine_Technique Action: Refine Technique (e.g., additional training, use of catheters) Check_Admin->Refine_Technique Issue Found Consult_Vet Action: Consult Vet/ Select different strain Check_Model->Consult_Vet Issue Found End Problem Resolved Check_Model->End Model OK Revise_Formulation->End Revise_Dose->End Refine_Technique->End Consult_Vet->End

Caption: A logical workflow for troubleshooting common experimental issues with INO-1001.

Q5: My results show a lack of efficacy for INO-1001. What are the potential causes?

A5: A lack of efficacy can be due to several reasons:

  • Insufficient Dosage: The dose may be too low to achieve a therapeutic concentration in the target tissue. Review literature for your specific model or conduct a dose-escalation study.

  • Drug Administration and Bioavailability: The chosen route of administration may not provide adequate bioavailability to the target site. For example, an oral dose may be poorly absorbed, or an IV dose may be cleared too quickly. Consider pharmacokinetic studies to measure drug levels in plasma and target tissues.

  • Drug Preparation: INO-1001 may have precipitated out of solution, leading to a lower effective dose being administered. Always check for a clear solution before injection and consider the solubility limits in your chosen vehicle.[1]

  • Model Resistance: The tumor model may have intrinsic or acquired resistance to PARP inhibitors. Resistance mechanisms can include the restoration of homologous recombination function.[7][8] Confirm the HR-deficiency status of your cell lines or tumor model.

Experimental Protocols

Protocol: Evaluating INO-1001 as a Chemosensitizer in a Mouse Xenograft Model

This protocol provides a general framework for assessing the ability of INO-1001 to enhance the anti-tumor effects of a DNA-damaging chemotherapy agent (e.g., doxorubicin) in a nude mouse model bearing human breast cancer xenografts.[6]

1. Materials and Reagents:

  • INO-1001

  • Chemotherapy agent (e.g., Doxorubicin)

  • Solvents and vehicles (DMSO, PEG300, Tween-80, Saline)

  • HR-deficient human cancer cell line (e.g., MDA-MB-231)

  • 6-8 week old female athymic nude mice

  • Calipers, syringes, needles

  • Anesthetic

2. Experimental Workflow:

Experimental_Workflow cluster_groups Treatment Groups Start Start: Cell Culture Implantation 1. Tumor Cell Implantation (e.g., subcutaneous injection of MDA-MB-231 cells) Start->Implantation Tumor_Growth 2. Tumor Growth Monitoring (Wait until tumors reach ~100-150 mm³) Implantation->Tumor_Growth Randomization 3. Animal Randomization (Divide into 4 groups) Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: INO-1001 only Randomization->Group2 Group3 Group 3: Doxorubicin (B1662922) only Randomization->Group3 Group4 Group 4: INO-1001 + Doxorubicin Randomization->Group4 Treatment 4. Treatment Administration (e.g., IP injections over 2-3 weeks) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring 5. Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor growth delay, tissue collection for PK/PD analysis) Monitoring->Endpoint Finish End: Data Analysis Endpoint->Finish

Caption: A typical experimental workflow for an in vivo chemosensitization study.

3. Detailed Steps:

  • Cell Culture and Implantation: Culture MDA-MB-231 cells under standard conditions. Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average size of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: INO-1001

    • Group 3: Doxorubicin

    • Group 4: INO-1001 + Doxorubicin

  • Drug Preparation and Administration:

    • Prepare INO-1001 as described in the formulation table.

    • Prepare Doxorubicin according to manufacturer's instructions.

    • Administer drugs based on a pre-defined schedule (e.g., INO-1001 daily via IP injection, Doxorubicin once weekly via IV injection). The INO-1001 dose should be based on pilot studies, starting from a literature-based dose (e.g., 5 mg/kg for rodents).[10]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity.

    • The primary endpoint is tumor growth delay (the time it takes for tumors to reach a pre-determined size, e.g., 1000 mm³).

    • At the end of the study, tissues can be collected for pharmacokinetic (drug concentration) and pharmacodynamic (e.g., PARP inhibition) analysis.

4. Data Analysis:

  • Compare tumor growth curves between the groups.

  • Calculate the tumor growth delay for each group relative to the vehicle control.

  • An enhancement factor (EF) can be calculated to quantify the synergistic effect, as described in studies like Mason et al., 2008.[6]

  • Statistically analyze differences in body weight to assess systemic toxicity.

References

Optimization

Interpreting unexpected results in INO-1001 experiments

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with INO-1001. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with INO-1001.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for INO-1001?

INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[1][2][3] By inhibiting PARP, INO-1001 interferes with DNA repair mechanisms. This leads to an accumulation of DNA damage, particularly in cells with existing DNA repair deficiencies (such as BRCA1/2 mutations), and can enhance the efficacy of DNA-damaging agents like radiation or certain chemotherapies.[1][4] This process is often referred to as synthetic lethality.

Q2: We are observing a lower-than-expected efficacy of INO-1001 in our cancer cell line. What are the possible reasons?

Several factors could contribute to reduced efficacy:

  • Cell Line Specificity: The sensitivity to PARP inhibitors can vary significantly between cell lines. Efficacy is generally higher in cells with deficiencies in homologous recombination (HR) repair.

  • Drug Concentration: Ensure that the concentration of INO-1001 being used is appropriate for the target cells. An IC50 of 0.05 μM has been reported in Chinese hamster ovary (CHO) cells, but this will vary depending on the cell line.[3]

  • Drug Stability: INO-1001, like many small molecules, can degrade over time. Ensure that it is stored correctly and that working solutions are prepared fresh.

  • Development of Resistance: Cells can develop resistance to PARP inhibitors through various mechanisms, including the restoration of homologous recombination function or increased drug efflux.

Q3: Our in vivo study using INO-1001 in combination with temozolomide (B1682018) (TMZ) showed unexpected toxicity. Is this a known issue?

Yes, potentiation of the toxicity of DNA-damaging agents is an expected consequence of PARP inhibition. In a Phase Ib clinical trial of INO-1001 with TMZ in patients with melanoma, one patient experienced grade 4 neutropenia and thrombocytopenia.[5] This highlights the need for careful dose optimization when using INO-1001 in combination therapies. While non-hematologic side effects were generally mild and attributed to TMZ, the combination can enhance myelosuppression.[5]

Q4: We have observed an unexpected cellular phenotype that doesn't seem directly related to DNA repair. Could this be an off-target effect of INO-1001?

While INO-1001 is described as a selective PARP inhibitor, off-target effects are a possibility with any small molecule inhibitor. Some PARP inhibitors have been shown to inhibit kinases or other proteins, especially at higher concentrations. If you observe an unexpected phenotype, it is crucial to:

  • Perform Dose-Response Experiments: Determine if the unexpected effect is only observed at high concentrations of INO-1001.

  • Use a Structurally Different PARP Inhibitor: If a different PARP inhibitor does not produce the same phenotype, it could suggest an off-target effect specific to INO-1001's chemical structure.

  • Consult the Literature: Review scientific literature for any reported off-target activities of INO-1001 or similar molecules.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media

Observation: You notice a fine, crystalline, or amorphous precipitate in your cell culture flasks or plates after adding INO-1001.

Possible Cause Troubleshooting Steps
Poor Solubility INO-1001 has limited aqueous solubility. Ensure you are using the recommended solvent system for your stock and working solutions. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] For cell culture, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).
Temperature Changes Temperature shifts can cause components of the media or the drug itself to precipitate.[6] Warm the media and drug solution to 37°C before mixing. Avoid repeated freeze-thaw cycles of the stock solution.
Interaction with Media Components Components of the cell culture media, such as high concentrations of salts or proteins, can sometimes interact with the compound and cause precipitation.[6] Try preparing the final drug dilution in a smaller volume of media and then adding it to the bulk of the media in the culture vessel.
Issue 2: Inconsistent or Non-Reproducible Results

Observation: You are getting variable results between experiments, such as fluctuating IC50 values or inconsistent effects on DNA damage markers.

Possible Cause Troubleshooting Steps
Drug Stability and Handling INO-1001 stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[2] Working solutions for in vivo experiments should be prepared fresh.[2] For in vitro experiments, aliquot stock solutions to avoid multiple freeze-thaw cycles.
Cell Culture Conditions Ensure consistent cell seeding density, passage number, and growth phase across experiments. Over-confluent or senescent cells may respond differently to treatment.
Assay Variability Use a consistent and well-validated protocol for your assays. Ensure that all reagents are within their expiration dates and that equipment is properly calibrated.

Data Presentation

Table 1: Solubility and Storage of INO-1001

Parameter Recommendation Reference
Storage of Stock Solution -20°C for 1 year; -80°C for 2 years[2]
In Vivo Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
In Vivo Working Solution Prepare fresh on the day of use[2]

Table 2: Preclinical and Clinical Observations

Study Type Model Key Finding Reference
In VitroChinese Hamster Ovary (CHO) cellsIC50 of 0.05 μM[3]
In Vivop53 deficient breast cancer xenograftsEnhanced anti-tumor effects of Doxorubicin[4]
Clinical Trial (Phase Ib)Metastatic MelanomaCombination with TMZ led to one case of grade 4 neutropenia and thrombocytopenia.[5]

Experimental Protocols

Protocol 1: PARP Activity Assay (Based on [3H]NAD+ incorporation)

This protocol is adapted from a method used to measure PARP activity in cells treated with INO-1001.[4]

Materials:

  • Cells treated with INO-1001 or vehicle control

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer (containing digitonin, [3H]NAD+, and unlabeled NAD+)

  • 20% Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • PARP Reaction: In a microcentrifuge tube, mix a standardized amount of protein lysate with the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Precipitation: Stop the reaction by adding ice-cold 20% TCA.

  • Washing: Centrifuge the tubes to pellet the precipitated protein. Wash the pellet with 5% TCA to remove unincorporated [3H]NAD+.

  • Quantification: Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated [3H]NAD+ is proportional to the PARP activity.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This is a general protocol for assessing the effect of INO-1001 on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • INO-1001 stock solution

  • Cell culture medium

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of INO-1001 in cell culture medium and add them to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo®: Follow the manufacturer's instructions to add the reagent to each well and measure the luminescence.

  • Data Analysis: Normalize the readings to the vehicle control and plot the results to determine the IC50 value of INO-1001 for the specific cell line.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_replication DNA Replication cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates Replication_Fork Replication Fork PAR Poly(ADP-ribose) (PAR) synthesis PARP->PAR Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB stalled fork collapse HR_Repair Homologous Recombination (HR Repair) DSB->HR_Repair in HR-proficient cells Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells INO1001 INO-1001 INO1001->PARP inhibits

Caption: Signaling pathway of PARP inhibition by INO-1001 leading to synthetic lethality.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low efficacy, toxicity, precipitate) Check_Drug Verify INO-1001 (solubility, stability, concentration) Start->Check_Drug Check_Cells Evaluate Cell Line (passage number, confluency, HR status) Start->Check_Cells Check_Protocol Review Experimental Protocol (reagents, incubation times, equipment) Start->Check_Protocol Data_Analysis Re-analyze Data (controls, statistical methods) Check_Drug->Data_Analysis Check_Cells->Data_Analysis Check_Protocol->Data_Analysis Hypothesis Formulate Hypothesis (e.g., resistance, off-target effect) Data_Analysis->Hypothesis Design_Experiment Design Follow-up Experiment (e.g., dose-response, alternative inhibitor) Hypothesis->Design_Experiment Conclusion Draw Conclusion Design_Experiment->Conclusion

Caption: A logical workflow for troubleshooting unexpected results in INO-1001 experiments.

References

Troubleshooting

INO-1001 Technical Support Center: Controlling for Cytotoxicity in Normal Cells

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on understanding and controlling for the cytotoxic effects of INO-1001 in normal (non-cancerous) cells durin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and controlling for the cytotoxic effects of INO-1001 in normal (non-cancerous) cells during in vitro experiments. INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] While its therapeutic potential lies in sensitizing cancer cells to DNA-damaging agents, it's crucial to manage its impact on normal cells to ensure accurate experimental outcomes and to understand its therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of INO-1001-induced cytotoxicity in normal cells?

A1: The primary mechanism of cytotoxicity for INO-1001, like other PARP inhibitors, is twofold:

  • Catalytic Inhibition: INO-1001 blocks the enzymatic activity of PARP, primarily PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs).[2] Unrepaired SSBs can convert to more lethal double-strand breaks (DSBs) during DNA replication, leading to cell death.

  • PARP Trapping: A significant contributor to cytotoxicity is the "trapping" of PARP1 on DNA.[3] The inhibitor stabilizes the PARP1-DNA complex, creating a physical obstruction that can impede DNA replication and transcription, ultimately triggering cell death. This trapping effect can be toxic even to normal cells with functional DNA repair pathways, particularly at higher concentrations.

Q2: Why are some normal cell types more sensitive to INO-1001 than others?

A2: The sensitivity of normal cells to INO-1001 can vary due to several factors, including:

  • Proliferation Rate: Rapidly dividing cells are generally more susceptible to agents that interfere with DNA replication and repair.

  • Endogenous DNA Damage: Cells with higher levels of baseline DNA damage may be more reliant on PARP activity for survival.

  • Expression Levels of DNA Repair Proteins: The intrinsic capacity of a cell to repair DNA damage through alternative pathways can influence its sensitivity.

  • Drug Metabolism and Efflux: Cellular differences in metabolizing or actively pumping out the inhibitor can affect its intracellular concentration and, consequently, its cytotoxic effect.

Q3: What are the known off-target effects of INO-1001?

A3: While INO-1001 is described as a selective PARP inhibitor, it is important to consider the possibility of off-target effects, especially at higher concentrations. As a class, some PARP inhibitors have been shown to interact with other proteins, such as kinases. The selectivity profile of INO-1001 against other PARP family members and unrelated kinases is not extensively published in the public domain. Researchers should be mindful of this and consider using appropriate controls to distinguish on-target from potential off-target effects.

Troubleshooting Guides

Issue: Unexpectedly high cytotoxicity in my normal cell line treated with INO-1001.

Possible Cause Troubleshooting Steps
Inappropriate Concentration Perform a dose-response curve to determine the EC50 (half-maximal effective concentration for cytotoxicity) in your specific normal cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to identify a non-toxic working concentration for your experiments.
High "PARP Trapping" Effect If high cytotoxicity is observed even at concentrations that effectively inhibit PARP catalytic activity, it may be due to potent PARP trapping. Consider reducing the treatment duration or using a lower, non-toxic concentration.
Cell Line Sensitivity Characterize the baseline DNA repair capacity of your normal cell line. If it has inherent weaknesses in other DNA repair pathways, it may be hypersensitive to PARP inhibition. Consider using a different, more robust normal cell line as a control if possible.
Oxidative Stress PARP inhibition has been linked to increased oxidative stress.[4] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity. See Experimental Protocols for a detailed method.
Mitochondrial Dysfunction PARP overactivation can lead to NAD+ depletion and mitochondrial dysfunction.[5][6] While INO-1001 inhibits this, high concentrations or prolonged exposure could still impact mitochondrial health. Assess mitochondrial membrane potential as a marker of cellular health.

Quantitative Data

The following table summarizes the known inhibitory concentrations of INO-1001. Note the limited availability of public data on its effects on a wide range of normal human cell lines. Researchers are strongly encouraged to determine the IC50/EC50 in their specific cell models.

Cell Line Cell Type Assay IC50 / EC50 Reference
Chinese Hamster Ovary (CHO) AA8Hamster OvaryCytotoxicity0.05 µM[1]
Human Normal Cell Linese.g., Fibroblasts, HUVECs, PBMCsCytotoxicityData not publicly available. It is recommended to perform a dose-response experiment.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of INO-1001 using a Resazurin-Based Viability Assay

This protocol allows for the determination of the EC50 of INO-1001 in a specific normal cell line.

Materials:

  • Normal human cell line of interest (e.g., fibroblasts, HUVECs)

  • Complete cell culture medium

  • INO-1001 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of INO-1001 in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO at the same final concentration as the highest INO-1001 dose).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of INO-1001.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add resazurin solution to each well (typically 10% of the well volume).

    • Incubate for 2-4 hours, or until a color change is apparent.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the INO-1001 concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 2: Mitigating INO-1001 Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

This protocol can be used to assess whether the observed cytotoxicity of INO-1001 is mediated by oxidative stress.

Materials:

  • As in Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)

Methodology:

  • Determine Optimal NAC Concentration: First, perform a dose-response experiment with NAC alone on your normal cells to determine the highest non-toxic concentration (typically in the range of 1-10 mM).

  • Co-treatment Setup:

    • Seed cells as described in Protocol 1.

    • Prepare your INO-1001 serial dilutions.

    • Prepare a set of INO-1001 dilutions that also contain the pre-determined non-toxic concentration of NAC.

    • Include controls for vehicle, INO-1001 alone, and NAC alone.

  • Treatment and Incubation: Treat the cells and incubate for the desired duration.

  • Viability Assessment: Perform the resazurin-based viability assay as described in Protocol 1.

  • Data Analysis: Compare the EC50 value of INO-1001 in the presence and absence of NAC. A significant increase in the EC50 value with NAC co-treatment suggests that oxidative stress contributes to INO-1001's cytotoxicity.

Visualizations

INO1001_Mechanism_of_Action cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruitment PARP1->DNA_SSB repair (inhibited) PARP_trapped Trapped PARP1-DNA Complex PARP1->PARP_trapped trapping INO1001 INO-1001 INO1001->PARP1 inhibition Replication_Fork Replication Fork PARP_trapped->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of INO-1001 induced cytotoxicity.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity in Normal Cells Dose_Response Perform Dose-Response Experiment (Protocol 1) Start->Dose_Response EC50_High Is EC50 unexpectedly low? Dose_Response->EC50_High Reduce_Concentration Reduce INO-1001 Working Concentration EC50_High->Reduce_Concentration Yes NAC_Cotreatment Co-treat with NAC (Protocol 2) EC50_High->NAC_Cotreatment No Check_Duration Reduce Treatment Duration Reduce_Concentration->Check_Duration End End: Optimized Protocol Check_Duration->End Cytotoxicity_Reduced Is Cytotoxicity Reduced? NAC_Cotreatment->Cytotoxicity_Reduced Oxidative_Stress Conclusion: Oxidative Stress Contributes to Cytotoxicity Cytotoxicity_Reduced->Oxidative_Stress Yes Other_Mechanisms Consider Other Mechanisms: - High PARP Trapping - Intrinsic Cell Sensitivity Cytotoxicity_Reduced->Other_Mechanisms No Oxidative_Stress->End Other_Mechanisms->End

Caption: Troubleshooting workflow for INO-1001 cytotoxicity.

Downstream_Signaling INO1001 INO-1001 PARP_Inhibition PARP Inhibition INO1001->PARP_Inhibition PARP_Trapping PARP Trapping INO1001->PARP_Trapping DNA_Damage Increased DNA Damage (SSBs -> DSBs) PARP_Inhibition->DNA_Damage Oxidative_Stress Increased Oxidative Stress PARP_Inhibition->Oxidative_Stress NAD_Depletion NAD+ Depletion PARP_Inhibition->NAD_Depletion PARP_Trapping->DNA_Damage DNA_Damage->Oxidative_Stress Apoptosis Apoptosis / Necrosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ATP_Depletion->Apoptosis

Caption: Downstream signaling of INO-1001 cytotoxicity.

References

Optimization

Technical Support Center: Optimizing INO-1001 In Vivo Delivery for Maximum Efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibito...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the successful design and execution of in vivo studies aimed at maximizing the therapeutic efficacy of INO-1001.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for INO-1001?

A1: INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes.[1] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, INO-1001 prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethality and targeted cancer cell death.[2]

Q2: What are the common challenges encountered when delivering INO-1001 or other PARP inhibitors in vivo?

A2: Like many small molecule inhibitors, delivering PARP inhibitors effectively in vivo can present several challenges. These include poor aqueous solubility, which can complicate formulation and administration. Achieving optimal pharmacokinetic properties, such as sufficient tumor exposure and a favorable half-life, is also a key consideration. Furthermore, the development of resistance, through mechanisms such as the restoration of homologous recombination function, can limit long-term efficacy.

Q3: What are the recommended starting points for INO-1001 dosage and administration routes in preclinical models?

A3: The optimal dosage and administration route for INO-1001 are dependent on the specific animal model and disease context. However, published studies provide valuable starting points. For instance, in a mouse model of traumatic brain injury, a single intracerebral injection of 1.6 mg/kg was used. In studies investigating cardiovascular effects, intravenous injections of 1 mg/kg in pigs and 5 mg/kg in rats have been reported. For oncology studies, the dosage and schedule will likely need to be optimized based on the tumor model and in combination with other agents.

Q4: How can I prepare INO-1001 for in vivo administration?

A4: A common formulation for in vivo delivery of INO-1001, particularly for poorly soluble compounds, involves a mixture of solvents and surfactants. A commercially available recommended solvent for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is crucial to ensure the final solution is clear and free of precipitation before administration.

Q5: How can I assess the in vivo efficacy of INO-1001 in my cancer model?

A5: The in vivo efficacy of INO-1001 can be assessed through various endpoints. The most common method in preclinical oncology is the measurement of tumor growth inhibition over time using calipers.[4] This can be expressed as an enhancement factor (EF) when used in combination with other therapies, representing the fold increase in tumor growth delay.[5] Other key efficacy endpoints include overall survival analysis and monitoring for metastasis.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with INO-1001.

Problem Potential Cause Recommended Solution
Poor Solubility/Precipitation in Formulation INO-1001 has limited aqueous solubility. The chosen vehicle may not be optimal.- Utilize a co-solvent system such as the recommended 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.[3] - Prepare the formulation fresh before each use. - Gently warm the solution or use sonication to aid dissolution, but be cautious of compound degradation. - For oral administration, consider nanoparticle-based delivery systems to improve bioavailability.
Inconsistent Tumor Growth or High Variability - Improper tumor cell implantation technique. - Variation in the number of viable cells injected. - Health status of the animals.- Ensure a consistent and subcutaneous injection of the cell suspension.[6][7] - Use a consistent cell passage number and ensure high cell viability (>90%) at the time of injection. - Randomize animals into treatment groups after tumors have reached a predetermined size. - Closely monitor animal health and exclude any outliers with compromised health from the study.
Lack of Efficacy or Rapid Resistance - Suboptimal dosing or schedule. - The tumor model may not be sensitive to PARP inhibition (i.e., proficient in homologous recombination). - Development of acquired resistance mechanisms.- Conduct a dose-response study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. - Confirm the homologous recombination deficiency (HRD) status of your cancer cell line or patient-derived xenograft (PDX) model. - Consider combination therapies to overcome resistance, such as with chemotherapy (e.g., doxorubicin) or other targeted agents.[5]
Observed Toxicity or Adverse Events - The dose of INO-1001 may be too high. - The vehicle itself may be causing toxicity. - Off-target effects of the inhibitor.- Reduce the dose of INO-1001 and monitor for a therapeutic window. - Include a vehicle-only control group to assess the toxicity of the formulation components. - Carefully monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. - If toxicity persists, consider alternative formulations or administration routes.

Data Presentation

The following tables summarize key quantitative data for INO-1001 to aid in experimental design and data interpretation.

Table 1: In Vitro Potency of INO-1001

Cell LineCancer TypeIC50 (µM)Reference
Chinese Hamster Ovary (CHO) AA8N/A0.05[1]
Additional cancer cell line data to be populated as it becomes publicly available.

Table 2: In Vivo Efficacy of INO-1001 in Combination with Doxorubicin (B1662922)

Tumor ModelTreatment GroupEnhancement Factor (EF)Reference
MDA-MB-231 (p53 deficient human breast cancer)INO-1001 + Doxorubicin1.88[5]
MCa-K (p53 deficient murine mammary carcinoma)INO-1001 + Doxorubicin1.64[5]

Table 3: In Vivo Administration Parameters for INO-1001

Animal ModelDisease/ConditionAdministration RouteDoseReference
MouseTraumatic Brain InjuryIntracerebral Injection1.6 mg/kg
PigMyocardial Ischemia and ReperfusionIntravenous Injection1 mg/kg
RatAging-associated Cardiovascular DysfunctionIntravenous Injection5 mg/kg[8]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving INO-1001.

Protocol 1: Subcutaneous Tumor Xenograft Model

This protocol outlines the steps for establishing a subcutaneous tumor model in immunodeficient mice, a common model for evaluating the anti-cancer efficacy of compounds like INO-1001.

  • Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in the recommended medium and conditions until they reach 70-80% confluency.

  • Cell Harvesting and Preparation:

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Trypsinize the cells and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >90%.

    • Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Animal Preparation:

    • Use immunodeficient mice (e.g., nude or SCID) of a specific age and sex as required for the tumor model.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Subcutaneous Injection:

    • Using a 27-30 gauge needle and a 1 mL syringe, draw up the desired volume of the cell suspension (typically 100-200 µL).

    • Lift the skin on the flank of the mouse to create a tent.

    • Insert the needle into the subcutaneous space and slowly inject the cell suspension.

    • Withdraw the needle gently to prevent leakage.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[8]

    • Randomize the animals into treatment groups when the tumors reach a predetermined average size (e.g., 100-150 mm³).

Protocol 2: Intravenous (Tail Vein) Administration of INO-1001

This protocol describes the procedure for administering INO-1001 via the lateral tail vein in mice.

  • Animal Restraint and Vein Dilation:

    • Place the mouse in a suitable restraint device to secure the animal and expose the tail.

    • To dilate the tail veins and improve visualization, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.

  • Preparation of INO-1001 Formulation:

    • Prepare the INO-1001 solution using the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3] Ensure the solution is clear and at room temperature.

    • Draw the calculated dose volume into a 1 mL syringe fitted with a 27-30 gauge needle. Remove any air bubbles.

  • Injection Procedure:

    • Position the tail so that one of the lateral veins is visible and accessible.

    • Swab the injection site with an alcohol wipe.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful cannulation is often indicated by a "flash" of blood in the needle hub.

    • Slowly inject the INO-1001 solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of PARP Inhibition by INO-1001

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_ino1001 Therapeutic Intervention cluster_cell_fate Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP SSB_Repair Single-Strand Break Repair (SSBR) PARP->SSB_Repair recruits repair proteins DSB_Formation Double-Strand Break (DSB) (during replication) PARP->DSB_Formation unrepaired SSBs lead to DSBs Cell_Survival Cell Survival SSB_Repair->Cell_Survival HR_Proficient Homologous Recombination Proficient Cell DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient INO1001 INO-1001 INO1001->PARP inhibits HR_Repair DSB Repair via Homologous Recombination HR_Proficient->HR_Repair Synthetic_Lethality Synthetic Lethality HR_Deficient->Synthetic_Lethality HR_Repair->Cell_Survival Cell_Death Cell Death Synthetic_Lethality->Cell_Death In_Vivo_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_prep 2. Cell Harvesting & Preparation cell_culture->cell_prep animal_prep 3. Animal Preparation (Immunodeficient Mice) cell_prep->animal_prep injection 4. Subcutaneous Tumor Cell Injection animal_prep->injection tumor_monitoring 5. Tumor Growth Monitoring injection->tumor_monitoring randomization 6. Randomization into Treatment Groups tumor_monitoring->randomization treatment 7. INO-1001 Administration (e.g., IV, IP) randomization->treatment data_collection 8. Tumor Volume & Survival Data Collection treatment->data_collection analysis 9. Data Analysis data_collection->analysis end End analysis->end Troubleshooting_Efficacy start Poor In Vivo Efficacy Observed check_formulation Is the formulation clear and stable? start->check_formulation optimize_formulation Optimize formulation (e.g., co-solvents, sonication) check_formulation->optimize_formulation No check_dose Is the dose optimal? check_formulation->check_dose Yes optimize_formulation->start dose_escalation Perform dose escalation study (MTD) check_dose->dose_escalation No check_model Is the tumor model HR deficient? check_dose->check_model Yes dose_escalation->start characterize_model Characterize HR status of the tumor model check_model->characterize_model No consider_resistance Consider acquired resistance check_model->consider_resistance Yes characterize_model->start combination_therapy Investigate combination therapies consider_resistance->combination_therapy Yes end Improved Efficacy consider_resistance->end No, re-evaluate experimental design combination_therapy->end

References

Troubleshooting

Avoiding degradation of INO-1001 during experiments

Welcome to the technical support center for INO-1001. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of INO-1001 throug...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INO-1001. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of INO-1001 throughout their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing INO-1001?

A1: Proper storage is critical to prevent the degradation of INO-1001. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationNotes
Powder-20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor short-term storage.
Stock Solution (in DMSO)-80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]

Q2: How should I prepare INO-1001 solutions for my experiments?

A2: It is recommended to prepare fresh working solutions of INO-1001 for each experiment to minimize degradation. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common formulation involves a multi-component solvent system. A detailed protocol for preparing a working solution is provided in the Experimental Protocols section.

Q3: I suspect my INO-1001 has degraded. What are the common causes of degradation?

A3: INO-1001, an isoindolinone derivative containing a sulfonamide and a morpholine (B109124) moiety, may be susceptible to degradation under certain conditions. Based on the chemical properties of its structural components, potential causes of degradation include:

  • pH Extremes: The sulfonamide group can be susceptible to hydrolysis under acidic conditions. Some PARP inhibitors have shown degradation under both acidic and alkaline conditions.

  • Oxidation: The morpholine ring and other parts of the molecule could be prone to oxidation.

  • Light Exposure: Isoindolinone derivatives and sulfonamides can be light-sensitive and may undergo photodegradation.

Q4: How can I minimize the degradation of INO-1001 during my experiments?

A4: To minimize degradation, adhere to the following best practices:

  • Storage: Strictly follow the recommended storage conditions for both the powder and stock solutions.

  • Solution Preparation: Prepare fresh working solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

  • pH Control: Ensure that the pH of your experimental buffers is within a stable range, preferably neutral to slightly alkaline, to avoid acid-catalyzed hydrolysis of the sulfonamide group.

  • Light Protection: Protect solutions containing INO-1001 from direct light exposure by using amber vials or covering containers with aluminum foil.

  • Inert Atmosphere: For long-term experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced or inconsistent compound activity in assays. Degradation of INO-1001 in stock or working solutions.1. Prepare a fresh working solution from a new aliquot of the stock solution. 2. If the problem persists, prepare a fresh stock solution from the powder. 3. Verify the pH of your experimental medium.
Precipitate forms in the working solution. Poor solubility or compound degradation.1. Ensure the solvent composition is correct as per the protocol. 2. Gentle warming and sonication may aid dissolution. 3. If precipitation occurs after storage, the compound may have degraded. Prepare a fresh solution.
Discoloration of the INO-1001 solution. Potential degradation due to oxidation or light exposure.1. Discard the discolored solution. 2. Prepare a fresh solution, ensuring it is protected from light. 3. Consider degassing solvents to remove dissolved oxygen.

Experimental Protocols

Protocol 1: Preparation of INO-1001 Stock Solution (10 mM in DMSO)
  • Materials:

    • INO-1001 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the INO-1001 powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of INO-1001 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the INO-1001 is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of INO-1001 Working Solution for In Vivo Studies

This protocol is an example, and the final formulation may need to be optimized for your specific application.

  • Materials:

    • 10 mM INO-1001 stock solution in DMSO

    • PEG300 (Polyethylene glycol 300)

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a 1 mL working solution):

    • In a sterile tube, add 100 µL of the 10 mM INO-1001 stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Mix the final solution thoroughly before use. This working solution should be prepared fresh on the day of the experiment.

Visualizations

INO1001_Signaling_Pathway INO-1001 Mechanism of Action DNA_Damage DNA Damage (Single-Strand Breaks) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Trapped_PARP PARP1 Trapping on DNA PARP1->Trapped_PARP Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair INO1001 INO-1001 INO1001->PARP1 Inhibition INO1001->Trapped_PARP Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Breaks) Trapped_PARP->Replication_Fork_Collapse Cell_Death Cell Death (in HR-deficient cells) Replication_Fork_Collapse->Cell_Death

Caption: Mechanism of action of INO-1001 as a PARP inhibitor.

Experimental_Workflow Experimental Workflow for INO-1001 cluster_prep Preparation cluster_exp Experiment Storage Store INO-1001 Powder (-20°C, dark, dry) Stock_Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Storage->Stock_Prep Aliquoting Aliquot Stock Solution Stock_Prep->Aliquoting Stock_Storage Store Aliquots (-80°C or -20°C) Aliquoting->Stock_Storage Working_Prep Prepare Fresh Working Solution Stock_Storage->Working_Prep Cell_Treatment Treat Cells/Administer to Animal Model Working_Prep->Cell_Treatment Incubation Incubate (Protect from Light) Cell_Treatment->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition

Caption: Recommended experimental workflow for using INO-1001.

Troubleshooting_Degradation Troubleshooting INO-1001 Degradation Start Inconsistent or Reduced Activity Check_Working_Sol Prepare Fresh Working Solution Start->Check_Working_Sol Check_Stock_Sol Prepare Fresh Stock Solution Check_Working_Sol->Check_Stock_Sol No Problem_Solved Problem Resolved Check_Working_Sol->Problem_Solved Yes Check_pH Verify pH of Experimental Medium Check_Stock_Sol->Check_pH No Check_Stock_Sol->Problem_Solved Yes Check_Light Ensure Protection from Light Check_pH->Check_Light No Check_pH->Problem_Solved Yes Check_Light->Problem_Solved Yes Contact_Support Contact Technical Support Check_Light->Contact_Support No

Caption: Logical steps for troubleshooting INO-1001 degradation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of INO-1001 and Olaparib in Preclinical Cancer Models

In the landscape of targeted cancer therapies, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comparative overview of the preclinical efficacy of two such inhibitors: INO-1001 and Olaparib (B1684210). While Olaparib is a well-established, clinically approved therapeutic, INO-1001 has been investigated in earlier stages, primarily for its potential as a radiosensitizer and in non-oncological indications. This comparison is based on available preclinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Both INO-1001 and Olaparib are potent inhibitors of the PARP enzyme family, which plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] By inhibiting PARP, these drugs prevent the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1][2][3]

In cancer cells with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, the ability to repair these DSBs is compromised. The simultaneous inhibition of PARP-mediated SSB repair and the inherent deficiency in HR-mediated DSB repair leads to a phenomenon known as "synthetic lethality," resulting in selective cancer cell death while sparing normal cells with functional HR pathways.[4][5][6]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse during S-phase BER_Pathway Base Excision Repair (BER) PARP->BER_Pathway recruits PARP_trapping PARP Trapping DNA_Repair DNA Repair & Cell Survival BER_Pathway->DNA_Repair PARPi INO-1001 / Olaparib PARPi->PARP inhibits & traps DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR-Proficient Cells (Normal Cells) DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA-mutant Cancer) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination (HR) Repair HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Figure 1: Mechanism of action of PARP inhibitors and synthetic lethality.

Quantitative Data Presentation

INO-1001 Efficacy Data

INO-1001 has been primarily evaluated for its radiosensitizing and chemosensitizing effects. Limited data is available on its single-agent cytotoxicity in cancer cell lines.

Cell LineCancer TypeAssayIC50 / ED50Reference
CHO AA8Chinese Hamster OvaryNot SpecifiedIC50: 0.05 µM[7]
CHO-K1Chinese Hamster OvaryPARP1 InhibitionED50: 1 µM[8]

Table 1: In Vitro Efficacy of INO-1001.

Tumor ModelCancer TypeCombination AgentEfficacy MetricResultReference
MDA-MB-231 XenograftHuman Breast CancerDoxorubicin (B1662922)Enhancement Factor (EF)1.88[9]
MCa-KMurine Mammary CarcinomaDoxorubicinEnhancement Factor (EF)1.64[9]

Table 2: In Vivo Efficacy of INO-1001 in Combination Therapy.

Olaparib Efficacy Data

Olaparib has been extensively studied as a single agent and in combination across a wide range of cancer cell lines and in vivo models. The following tables provide a selection of this data.

Cell LineCancer TypeBRCA StatusAssayIC50 (µM)Reference
HCC1937Breast CancerBRCA1 mutantMTT96[10]
MDA-MB-231Breast CancerBRCA wild-typeMTS14[11]
MCF7Breast CancerBRCA wild-typeMTS10[11]
BT549Breast CancerBRCA1 methylatedResazurin reduction1.0[12]
SKBR3Breast CancerBRCA1 methylatedResazurin reduction3.9[12]
ES-2Ovarian CancerNot SpecifiedMTT97[13]
TOV21GOvarian CancerNot SpecifiedMTT150[13]
SKOV-3Ovarian CancerNot SpecifiedMTT17.6[13]
OV-90Ovarian CancerNot SpecifiedMTT15[13]
UWB1.289Ovarian CancerBRCA1 mutantNot SpecifiedLow µM range[14]
SNU-251Ovarian CancerBRCA1 mutantNot SpecifiedLow µM range[14]
LNCaPProstate CancerNot SpecifiedNot Specified4.41-fold increase in resistant line[15][16]
C4-2BProstate CancerNot SpecifiedNot Specified28.9-fold increase in resistant line[15][16]
DU145Prostate CancerNot SpecifiedNot Specified3.78-fold increase in resistant line[15][16]
Capan-1Pancreatic CancerBRCA2 mutantCellTiter-Glo20.73[17][18]
MIAPaCa-2Pancreatic CancerBRCA2 wild-typeCellTiter-Glo88.75[17][18]
CFPAC-1Pancreatic CancerNot SpecifiedMTT79.5[19]
BxPC-3Pancreatic CancerNot SpecifiedMTT184.8[19]
HPACPancreatic CancerNot SpecifiedMTT200.2[19]

Table 3: In Vitro Efficacy of Olaparib in Various Cancer Cell Lines.

Tumor ModelCancer TypeEfficacy MetricResultReference
JF-305 XenograftPancreatic CancerTumor Growth Reduction49.8% after 22 days[20]
SUM149PT Xenograft (IBC)Inflammatory Breast CancerTumor Doubling TimeSignificantly delayed with radiation[21]

Table 4: In Vivo Efficacy of Olaparib.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Cytotoxicity and Cell Viability Assays (MTT/MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

General Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the PARP inhibitor (e.g., INO-1001 or Olaparib). Control wells receive medium with the vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. A solubilization solution (e.g., DMSO or SDS-HCl) is then added to dissolve the crystals.[22][23][24][25][26]

    • MTS Assay: A solution containing MTS and an electron coupling reagent is added to each well and incubated for 1-4 hours. The formazan product is soluble in the culture medium.[24][25]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.[22][25]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Drug Add serial dilutions of INO-1001 or Olaparib Incubate_Overnight->Add_Drug Incubate_Drug Incubate for 72-96 hours Add_Drug->Incubate_Drug Add_MTT Add MTT reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an MTT cytotoxicity assay.
Colony Formation Assay

The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a measure of long-term cytotoxic effects.

General Protocol:

  • Cell Seeding: A single-cell suspension is prepared, and a specific number of cells are seeded into 6-well plates. The seeding density is crucial and needs to be optimized for each cell line to ensure the formation of distinct colonies.

  • Compound Treatment: After cell attachment (typically 24 hours), cells are treated with various concentrations of the PARP inhibitor.

  • Incubation: Plates are incubated for a longer period, typically 7-14 days, to allow for colony formation. The medium with the inhibitor may be replaced every few days.

  • Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed (e.g., with methanol), and stained with a staining solution (e.g., crystal violet).

  • Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the dose-dependent effect of the inhibitor on cell survival.[27][28]

Summary and Conclusion

The available preclinical data indicates that both INO-1001 and Olaparib are effective inhibitors of the PARP enzyme. Olaparib has a substantial body of evidence demonstrating its cytotoxic and anti-tumor effects across a wide array of cancer types, particularly those with BRCA mutations, leading to its successful clinical application. The data for INO-1001 in oncology is less extensive, with studies primarily focusing on its ability to sensitize cancer cells to other DNA-damaging agents like chemotherapy and radiation.

Direct comparisons of the efficacy of INO-1001 and Olaparib are challenging due to the lack of head-to-head studies. The provided data tables offer a glimpse into the potency of each compound in different experimental contexts. For a more definitive comparison, further preclinical studies evaluating both inhibitors under identical experimental conditions would be necessary. Researchers interested in the therapeutic potential of INO-1001 in oncology could build upon the existing radiosensitization and chemosensitization data, and conduct direct comparative studies against established PARP inhibitors like Olaparib.

References

Comparative

A Comparative Clinical Analysis of PARP Inhibitors: INO-1001 Versus Market Leaders

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring DNA damage response (DDR) deficiencies. This guide provides a comprehensive comparison of the investigational PARP inhibitor INO-1001 against the four leading FDA-approved PARP inhibitors: olaparib (B1684210), niraparib (B1663559), rucaparib (B1680265), and talazoparib (B560058). Drawing upon available clinical trial data, this report aims to furnish an objective analysis of their performance, supported by experimental data and detailed methodologies.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these drugs prevent the repair of SSBs, which then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with mutations in homologous recombination repair (HRR) pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.

INO-1001: An Investigational Perspective

INO-1001 is a potent inhibitor of PARP that has been primarily investigated for its ability to sensitize cancer cells to chemotherapy and radiation.[1][2] Preclinical studies have demonstrated its effectiveness in enhancing the anti-tumor effects of DNA-damaging agents like doxorubicin (B1662922), particularly in p53 deficient tumor models.[3] Early clinical development of INO-1001 also explored its utility in non-oncological indications, such as improving cardiac and pulmonary function.[4]

Comparative Analysis of Approved PARP Inhibitors

The following sections provide a detailed comparison of olaparib, niraparib, rucaparib, and talazoparib, focusing on their pivotal clinical trial data in various cancer indications.

Data Presentation: Efficacy and Safety in Ovarian Cancer

The treatment of ovarian cancer, particularly in the maintenance setting for platinum-sensitive recurrent disease, has been a major area of success for PARP inhibitors.

Table 1: Pivotal Phase 3 Trials of PARP Inhibitors in Ovarian Cancer Maintenance Therapy

Trial (Inhibitor) Patient Population Primary Endpoint Progression-Free Survival (PFS) in BRCA-mutated (gBRCAm) Cohort Key Grade ≥3 Adverse Events
SOLO-1 (Olaparib)Newly diagnosed, advanced, BRCAm ovarian cancer with response to platinum-based chemotherapyInvestigator-assessed PFSMedian PFS not reached with olaparib vs. 13.8 months with placebo (HR, 0.30; 95% CI, 0.23-0.41)[5]Anemia (22%), Neutropenia (8%)[6]
PRIMA/NOVA (Niraparib)Newly diagnosed, advanced ovarian cancer with response to platinum-based chemotherapy (PRIMA) / Recurrent, platinum-sensitive ovarian cancer (NOVA)PFS by BICRPRIMA: 22.1 months with niraparib vs. 10.9 months with placebo (HR, 0.40)[7] NOVA: 21.0 months with niraparib vs. 5.5 months with placebo (HR, 0.27)[7]Thrombocytopenia (34-39%), Anemia (25-31%), Neutropenia (20%)[1][8]
ARIEL3 (Rucaparib)Recurrent, platinum-sensitive, high-grade serous or endometrioid ovarian cancerInvestigator-assessed PFS16.6 months with rucaparib vs. 5.4 months with placebo (HR, 0.23; 95% CI, 0.16-0.34)[9][10]Anemia (19%), Increased ALT/AST (10%)[11]
Data Presentation: Efficacy and Safety in Breast Cancer

PARP inhibitors have also demonstrated significant efficacy in patients with germline BRCA-mutated (gBRCAm), HER2-negative metastatic breast cancer.

Table 2: Pivotal Phase 3 Trials of PARP Inhibitors in gBRCAm Metastatic Breast Cancer

Trial (Inhibitor) Patient Population Primary Endpoint Progression-Free Survival (PFS) Key Grade ≥3 Adverse Events
OlympiAD (Olaparib)gBRCAm, HER2-negative metastatic breast cancerPFS by BICR7.0 months with olaparib vs. 4.2 months with chemotherapy (HR, 0.58; 95% CI, 0.43-0.80)[12]Anemia (16%), Neutropenia (9%)[12]
EMBRACA (Talazoparib)gBRCAm, HER2-negative, locally advanced or metastatic breast cancerPFS by BICR8.6 months with talazoparib vs. 5.6 months with chemotherapy (HR, 0.54; 95% CI, 0.41-0.71)[13]Anemia (39%), Neutropenia (21%), Thrombocytopenia (15%)[14]

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are crucial for interpreting and comparing their outcomes. Below are summaries of the study designs for key trials.

SOLO-1 (Olaparib)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[15]

  • Participants: Patients with newly diagnosed, advanced (FIGO stage III-IV), high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian-tube cancer with a BRCA1 or BRCA2 mutation who had a complete or partial clinical response after first-line platinum-based chemotherapy.[15][16]

  • Intervention: Patients were randomized in a 2:1 ratio to receive olaparib tablets (300 mg twice daily) or placebo.[15]

  • Primary Endpoint: Investigator-assessed progression-free survival.[6]

  • Tumor Assessment: Tumor response was assessed by imaging at baseline and every 12 weeks for up to 3 years, and then every 24 weeks, until objective radiological disease progression according to RECIST v1.1.[15]

PRIMA (Niraparib)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[17]

  • Participants: Patients with newly diagnosed, advanced (stage III or IV) ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy.[1]

  • Intervention: Patients were randomized in a 2:1 ratio to receive niraparib or placebo.[17]

  • Primary Endpoint: Progression-free survival, assessed by blinded independent central review.[17]

  • Stratification Factors: Homologous recombination status (deficient vs. proficient).[17]

ARIEL3 (Rucaparib)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[9]

  • Participants: Patients with recurrent, platinum-sensitive, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had received at least two prior platinum-based chemotherapy regimens.[10]

  • Intervention: Patients were randomized 2:1 to receive oral rucaparib (600 mg twice daily) or placebo.[10]

  • Primary Endpoint: Investigator-assessed progression-free survival.[10]

  • Tumor Assessment: Tumor assessments were performed every 12 weeks until disease progression.[9]

EMBRACA (Talazoparib)
  • Study Design: An open-label, randomized, phase 3 trial.[18]

  • Participants: Patients with locally advanced or metastatic breast cancer with a germline BRCA1 or BRCA2 mutation.[18]

  • Intervention: Patients were randomized 2:1 to receive talazoparib or physician's choice of standard-of-care chemotherapy (capecitabine, eribuline, gemcitabine, or vinorelbine).[13]

  • Primary Endpoint: Progression-free survival as assessed by blinded independent central review.[13]

Mandatory Visualization

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair_Pathways DNA Repair Pathways cluster_Cell_Fate Cell Fate Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Single-Strand Break (SSB)->PARP activates Double-Strand Break (DSB) Double-Strand Break (DSB) HRR HRR Double-Strand Break (DSB)->HRR repaired by Base Excision Repair (BER) Base Excision Repair (BER) Homologous Recombination Repair (HRR) Homologous Recombination Repair (HRR) Cell Survival Cell Survival Cell Death (Apoptosis) Cell Death (Apoptosis) PARP->Double-Strand Break (DSB) unrepaired SSBs lead to BER BER PARP->BER recruits SSB Repair SSB Repair BER->SSB Repair mediates SSB Repair->Cell Survival PARP Inhibitors PARP Inhibitors PARP Inhibitors->PARP inhibit HRR->Cell Survival HRR->Cell Death (Apoptosis) failed repair leads to BRCA1/2 Mutation BRCA1/2 Mutation BRCA1/2 Mutation->HRR impairs

Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cells.

Generalized Experimental Workflow for a Phase 3 PARP Inhibitor Trial

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-Up & Assessment Patient Population Patient Population Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Population->Inclusion/Exclusion Criteria Biomarker Testing (e.g., BRCA) Biomarker Testing (e.g., BRCA) Inclusion/Exclusion Criteria->Biomarker Testing (e.g., BRCA) Randomization (2:1) Randomization (2:1) Biomarker Testing (e.g., BRCA)->Randomization (2:1) Arm A: PARP Inhibitor Arm A: PARP Inhibitor Randomization (2:1)->Arm A: PARP Inhibitor Arm B: Placebo or Chemotherapy Arm B: Placebo or Chemotherapy Randomization (2:1)->Arm B: Placebo or Chemotherapy Tumor Assessment (RECIST) Tumor Assessment (RECIST) Arm A: PARP Inhibitor->Tumor Assessment (RECIST) Safety Monitoring Safety Monitoring Arm A: PARP Inhibitor->Safety Monitoring Arm B: Placebo or Chemotherapy->Tumor Assessment (RECIST) Arm B: Placebo or Chemotherapy->Safety Monitoring Data Analysis Data Analysis Tumor Assessment (RECIST)->Data Analysis Safety Monitoring->Data Analysis

Caption: A simplified workflow of a typical Phase 3 clinical trial for PARP inhibitors.

Conclusion

While INO-1001 showed early promise as a PARP inhibitor with chemosensitizing and radiosensitizing properties, its clinical development in oncology appears to be less advanced compared to the four FDA-approved PARP inhibitors: olaparib, niraparib, rucaparib, and talazoparib. These approved agents have demonstrated substantial clinical benefit, particularly in ovarian and breast cancers with underlying DNA repair deficiencies, and have well-characterized efficacy and safety profiles from large, randomized Phase 3 trials. The provided data and experimental outlines offer a comparative framework for researchers and drug development professionals to understand the clinical landscape of PARP inhibition. Future research may further elucidate the potential of newer PARP inhibitors and expand their application in oncology.

References

Validation

Western Blot Analysis of PARP Cleavage: A Comparative Guide for Evaluating INO-1001 Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of INO-1001, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, with other commercially available PARP in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of INO-1001, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, with other commercially available PARP inhibitors. The focus is on the Western blot confirmation of PARP cleavage, a key biomarker for apoptosis induced by PARP inhibition. This document outlines the underlying signaling pathways, detailed experimental protocols, and comparative data to aid in the evaluation of these compounds in a research setting.

Introduction to INO-1001 and PARP Inhibition

INO-1001 is a potent and selective inhibitor of the PARP enzyme family. PARP proteins are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies. This accumulation of damage can trigger programmed cell death, or apoptosis. One of the hallmark biochemical events of apoptosis is the cleavage of PARP1 by caspases. The full-length PARP1 protein is approximately 116 kDa, and during apoptosis, it is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. The detection of this 89 kDa fragment by Western blot is a widely accepted method for confirming the induction of apoptosis.

INO-1001 has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents like radiation and doxorubicin (B1662922) by interfering with DNA repair mechanisms. While direct Western blot data for INO-1001-induced PARP cleavage is not extensively available in the public domain, its mechanism of action strongly suggests that, like other PARP inhibitors, it can induce apoptosis and subsequent PARP cleavage. This guide will, therefore, use the established principles of PARP inhibitor-induced apoptosis to provide a framework for evaluating INO-1001.

Signaling Pathway of PARP Cleavage

The inhibition of PARP by compounds such as INO-1001 leads to an accumulation of single-strand DNA breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. This extensive DNA damage can initiate the intrinsic pathway of apoptosis, culminating in the activation of executioner caspases, primarily caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular proteins, including PARP1. The cleavage of PARP1 serves two main purposes in apoptosis: it prevents the enzyme from consuming NAD+ in a futile attempt to repair the overwhelming DNA damage, thus conserving energy for the apoptotic process, and it abrogates its DNA repair function, ensuring the finality of the cell death program.

PARP_Cleavage_Pathway Signaling Pathway of Caspase-Mediated PARP Cleavage cluster_treatment Treatment cluster_cellular_response Cellular Response cluster_detection Detection INO-1001 INO-1001 PARP_Inhibition PARP Inhibition INO-1001->PARP_Inhibition DNA_Damage DNA Damage Accumulation PARP_Inhibition->DNA_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Caspase_Activation Caspase-3/7 Activation Apoptosis_Induction->Caspase_Activation PARP_Cleavage PARP Cleavage (116 kDa -> 89 kDa + 24 kDa) Caspase_Activation->PARP_Cleavage Western_Blot Western Blot Analysis PARP_Cleavage->Western_Blot

Signaling pathway of caspase-mediated PARP cleavage.

Comparison of INO-1001 with Other PARP Inhibitors

The following table summarizes key information for INO-1001 and provides a comparison with other well-established PARP inhibitors. The primary metric for comparison in a research context would be the concentration required to induce PARP cleavage, which often correlates with the compound's IC50 for PARP inhibition.

PARP Inhibitor Reported IC50 Key Features Expected Outcome in Western Blot for PARP Cleavage
INO-1001 0.05 µM (in Chinese hamster ovary cells)[1]Potent and selective PARP inhibitor; enhances sensitivity to radiation and chemotherapy.[1]Dose- and time-dependent increase in the 89 kDa cleaved PARP fragment, with a corresponding decrease in the 116 kDa full-length PARP.
Olaparib ~5 nM (PARP1)FDA-approved for certain cancers; well-characterized in clinical and preclinical studies.Robust induction of the 89 kDa cleaved PARP fragment in sensitive cell lines.
Rucaparib ~1.4 nM (PARP1)FDA-approved; known to trap PARP on DNA, leading to cytotoxicity.Significant increase in the 89 kDa cleaved PARP fragment, indicative of apoptosis.
Talazoparib ~0.57 nM (PARP1)Highly potent PARP inhibitor and trapper; effective at very low concentrations.Potent induction of the 89 kDa cleaved PARP fragment at nanomolar concentrations.
Veliparib ~2.9 nM (PARP1)Investigated in numerous clinical trials; considered a less potent PARP trapper compared to others.Increase in the 89 kDa cleaved PARP fragment, though potentially requiring higher concentrations or longer incubation times compared to more potent trappers.

Experimental Protocol: Western Blot for PARP Cleavage

This protocol provides a detailed methodology for performing a Western blot to detect PARP cleavage in cultured cells following treatment with a PARP inhibitor like INO-1001.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line at an appropriate density to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with varying concentrations of INO-1001 (e.g., 0.1, 1, 10, 100 µM) for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide).

Cell Lysis and Protein Quantification
  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Electrophoresis: Load samples onto a 4-12% gradient or a 10% polyacrylamide gel and run the gel until adequate separation is achieved. Include a pre-stained protein ladder.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Capture the image using a chemiluminescence imaging system. Quantify the band intensities for full-length and cleaved PARP using densitometry software.

Western_Blot_Workflow Experimental Workflow for Western Blot Detection of PARP Cleavage cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., with INO-1001) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-PARP) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Imaging 10. Image Capture Detection->Imaging Densitometry 11. Densitometry Analysis (Quantify 116 kDa & 89 kDa bands) Imaging->Densitometry

Experimental workflow for Western blot analysis.

Conclusion

INO-1001 is a potent PARP inhibitor with significant potential for cancer therapy, particularly in combination with DNA-damaging agents. The induction of PARP cleavage is a reliable indicator of apoptosis and a critical endpoint for evaluating the efficacy of PARP inhibitors. While specific Western blot data for INO-1001 is not as widely published as for some other inhibitors, the provided experimental framework and comparative data offer a robust guide for researchers to conduct their own evaluations. By following the detailed protocols and understanding the underlying signaling pathways, scientists can effectively assess the pro-apoptotic activity of INO-1001 and compare its performance against other relevant compounds in the field of cancer research and drug development.

References

Comparative

A Head-to-Head Comparison of PARP Inhibitors: INO-1001 and Talazoparib

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, inhibitors of poly (ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs. By targeting the D...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of poly (ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs. By targeting the DNA damage response (DDR) pathways, these inhibitors have shown significant promise, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This guide provides a detailed side-by-side comparison of two PARP inhibitors: INO-1001, a potent research compound, and Talazoparib, an FDA-approved therapeutic.

Executive Summary

INO-1001 is a potent and selective PARP inhibitor that has demonstrated significant potential in preclinical studies as a chemosensitizing and radiosensitizing agent.[1][2] Talazoparib is a highly potent, dual-mechanism PARP inhibitor approved for the treatment of certain types of breast and prostate cancer.[3] Its exceptional ability to trap PARP enzymes on DNA is a key differentiator and contributes to its clinical efficacy. While both molecules target PARP, their developmental stages, available clinical data, and characterized mechanisms of action present a study in contrast.

Mechanism of Action

Both INO-1001 and Talazoparib function by inhibiting the enzymatic activity of PARP, primarily PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By blocking PARP, SSBs accumulate and, during DNA replication, can lead to the formation of more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.

Talazoparib exhibits a dual mechanism of action: not only does it inhibit the catalytic activity of PARP, but it also traps the PARP enzyme on the DNA at the site of the single-strand break.[3] This "PARP trapping" creates a physical obstruction to DNA replication and repair machinery, which is believed to be a major contributor to its potent cytotoxicity.[3] In preclinical models, Talazoparib has been shown to be approximately 100-fold more efficient at PARP trapping than the first-in-class PARP inhibitor, olaparib.

cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) Replication->DSB leads to HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis unrepaired, leads to HRR->Cell_Survival leads to PARP_Inhibitor INO-1001 or Talazoparib PARP_Inhibitor->PARP inhibits PARP_Inhibitor->PARP traps (Talazoparib)

Figure 1: Simplified signaling pathway of PARP inhibition.

Quantitative Data Comparison

The following table summarizes the available quantitative data for INO-1001 and Talazoparib, highlighting the differences in their potency and clinical development.

ParameterINO-1001Talazoparib
Target Poly (ADP-ribose) polymerase (PARP)Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2)
PARP1 IC50 Not specified0.57 nM[4]
Cell-based IC50 0.05 µM (in Chinese hamster ovary cells)[1]Varies by cell line (e.g., ~0.13 µM in MDA-MB-436 breast cancer cells)[5]
PARP Trapping Not characterizedHigh potency; ~100-fold more potent than olaparib
Approved Indications None (Investigational)Deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer; HRR gene-mutated metastatic castration-resistant prostate cancer (in combination with enzalutamide).[3]
Development Phase Preclinical/Early Clinical (oncology focus appears limited)Approved and Marketed

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize INO-1001 and Talazoparib.

INO-1001: Chemosensitization and Radiosensitization Studies

Objective: To evaluate the ability of INO-1001 to enhance the efficacy of chemotherapy (doxorubicin) and radiation in cancer cell lines and animal models.

Experimental Workflow for Chemosensitization (In Vivo):

  • Tumor Implantation: Human breast cancer cells (MDA-MB-231) or murine mammary carcinoma cells (MCa-K) are implanted into the appropriate mouse strain.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Groups: Mice are randomized into groups: control (vehicle), doxorubicin (B1662922) alone, INO-1001 alone, and doxorubicin plus INO-1001.

  • Drug Administration: Doxorubicin is administered intravenously, and INO-1001 is administered intraperitoneally at specified doses and schedules.

  • Tumor Measurement: Tumor dimensions are measured regularly to calculate tumor volume.

  • Endpoint: The primary endpoint is tumor growth delay, defined as the time it takes for the tumor to reach a predetermined size. The enhancement factor (EF) is calculated by comparing the tumor growth delay in the combination therapy group to the single-agent groups.[2]

cluster_workflow Chemosensitization Workflow A Tumor Cell Implantation B Tumor Growth to Specified Size A->B C Randomization to Treatment Groups B->C D Drug Administration (Doxorubicin +/- INO-1001) C->D E Regular Tumor Volume Measurement D->E F Endpoint Analysis: Tumor Growth Delay E->F

Figure 2: Workflow for in vivo chemosensitization studies.

Talazoparib: PARP Trapping Assays

The enhanced potency of Talazoparib is largely attributed to its ability to trap PARP on DNA. Two common methods to quantify this are the Fluorescence Polarization (FP) assay and the Proximity Ligation Assay (PLA).

1. Fluorescence Polarization (FP) Assay (Biochemical)

Objective: To measure the ability of an inhibitor to stabilize the PARP-DNA complex in a purified system.

Methodology:

  • Binding: Recombinant PARP1 enzyme is incubated with a fluorescently labeled DNA oligonucleotide. The binding of the large PARP protein to the small DNA probe slows the rotation of the probe, resulting in a high fluorescence polarization signal.

  • Inhibitor Addition: Serial dilutions of Talazoparib are added to the PARP-DNA mixture.

  • Initiation of Auto-PARylation: NAD+, the substrate for PARP's enzymatic activity, is added. In the absence of a potent trapping agent, PARP1 auto-PARylates, leading to its dissociation from the DNA and a decrease in the fluorescence polarization signal.

  • Measurement: A potent PARP trapping agent like Talazoparib prevents the dissociation of PARP1 from the DNA, thus maintaining a high fluorescence polarization signal. The trapping efficiency is quantified by the concentration of the inhibitor required to prevent the decrease in fluorescence polarization.[6][7]

2. Proximity Ligation Assay (PLA) (Cell-based)

Objective: To visualize and quantify PARP1 trapped on chromatin within intact cells.

Methodology:

  • Cell Treatment: Cells are treated with varying concentrations of Talazoparib, often in combination with a DNA-damaging agent to induce PARP binding to DNA.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

  • Primary Antibody Incubation: Two primary antibodies from different species are used: one targeting PARP1 and another targeting a chromatin-associated protein (e.g., histone H2AX).

  • PLA Probe Incubation: Secondary antibodies conjugated to oligonucleotides (PLA probes) are added. When the two primary antibodies are in close proximity (indicating PARP1 is on the chromatin), the oligonucleotides can be ligated to form a circular DNA template.

  • Amplification and Detection: The circular DNA is amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots (PLA signals).

  • Imaging and Analysis: The cells are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified. An increase in PLA signals indicates an increase in PARP trapping.[7][8]

cluster_pla Proximity Ligation Assay for PARP Trapping start Cell Treatment (Talazoparib +/- DNA damage) fix_perm Fixation & Permeabilization start->fix_perm primary_ab Primary Antibody Incubation (anti-PARP1, anti-Histone) fix_perm->primary_ab pla_probes PLA Probe Incubation primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification detection Detection with Fluorescent Probes amplification->detection imaging Fluorescence Microscopy & Quantification detection->imaging

Figure 3: Workflow for the Proximity Ligation Assay (PLA).

Clinical Trial Landscape

INO-1001: The clinical development of INO-1001 in oncology appears to be limited. A Phase Ib trial evaluated its safety and tolerability in combination with temozolomide (B1682018) in patients with unresectable stage III/IV melanoma. Other clinical studies have focused on non-oncology indications such as acute myocardial infarction.

Talazoparib: Talazoparib has undergone extensive clinical investigation, leading to its regulatory approval. Key clinical trials include:

  • EMBRACA (NCT01945775): A Phase 3, open-label, randomized trial that compared the efficacy and safety of Talazoparib to physician's choice of chemotherapy in patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer. This trial demonstrated a significant improvement in progression-free survival for patients treated with Talazoparib.[3][9]

  • ABRAZO (NCT02034916): A Phase 2, two-cohort study that evaluated the efficacy and safety of Talazoparib in patients with advanced breast cancer and a germline BRCA mutation who had previously been treated with platinum-based chemotherapy or other cytotoxic regimens. The results showed promising antitumor activity in this heavily pretreated population.[10][11]

Conclusion

INO-1001 and Talazoparib are both potent inhibitors of the PARP enzyme, but they represent different stages of the drug development pipeline and possess distinct mechanistic nuances. INO-1001 has shown promise in preclinical models as a sensitizer (B1316253) for traditional cancer therapies, though its clinical development in oncology is not as advanced. Talazoparib, on the other hand, is a clinically validated and approved therapeutic, with its high PARP trapping efficiency being a key determinant of its potent anti-tumor activity. The comparative data and methodologies presented in this guide offer a valuable resource for researchers in the field of DNA damage response and targeted cancer therapy.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory and Environment: Proper Disposal of INO-1001

INO-1001 and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

INO-1001 and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[1] Improper disposal can lead to environmental contamination and potential harm to public health.

Step-by-Step Disposal Protocol for INO-1001

The following procedures outline the necessary steps for the safe and compliant disposal of INO-1001 in both solid and liquid forms.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials that have come into contact with INO-1001 must be considered hazardous. This includes unused solid compound, solutions containing INO-1001, and all contaminated laboratory consumables such as pipette tips, tubes, flasks, and personal protective equipment (PPE).[1]

  • Solid Waste: Collect all solid waste, including unused INO-1001 powder and contaminated disposables, in a designated, leak-proof container specifically for solid hazardous chemical waste.[1]

  • Liquid Waste: Solutions containing INO-1001 should be collected in a separate, compatible, and leak-proof container intended for liquid hazardous waste. It is critical to avoid mixing incompatible waste streams; for example, organic solvent solutions should be kept separate from aqueous solutions.[1][2]

  • Sharps: Needles, syringes, or other sharp objects contaminated with INO-1001 must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[3]

2. Waste Container Labeling:

Proper and thorough labeling of hazardous waste containers is a critical step for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EHS) department and licensed waste vendors. The label must be clearly visible and legible.[4][5]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4]

  • The label must include the following information:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "INO-1001". Avoid using abbreviations or chemical formulas.[1][5]

    • The approximate concentration and total quantity of the waste.[1]

    • The date on which waste was first added to the container.[1]

    • The name and contact information of the responsible Principal Investigator.[5]

    • The specific laboratory and room number where the waste was generated.[1]

3. Storage of Chemical Waste:

Proper storage of hazardous waste is crucial to prevent accidental spills and exposure.

  • Designated Area: Store all hazardous waste containers in a designated and secure area within the laboratory, away from general work areas and incompatible chemicals.[1][2]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a chemically-resistant tub or tray, to contain any potential leaks or spills.[2][4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors into the laboratory atmosphere.[1][2]

4. Arranging for Disposal:

  • Contact EHS: Once a waste container is full or if it has been in storage for a period approaching your institution's limit (often around six months), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]

  • Licensed Vendor: Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor, who will ensure its proper treatment and disposal in accordance with all federal, state, and local regulations.[4]

Disposal Workflow for INO-1001

The following diagram illustrates the decision-making and procedural flow for the proper disposal of INO-1001 and associated contaminated materials.

INO-1001 Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start INO-1001 Waste Generated waste_type Solid, Liquid, or Sharps? start->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid sharps_waste Collect in Chemically Contaminated Sharps Container waste_type->sharps_waste Sharps labeling Label Container: 'Hazardous Waste' Full Chemical Name Dates & PI Info solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Secure Area with Secondary Containment Keep Container Closed labeling->storage pickup Container Full or Approaching Storage Limit? storage->pickup pickup->storage No contact_ehs Contact EHS for Waste Pickup pickup->contact_ehs Yes vendor_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->vendor_disposal

Caption: Workflow for the safe disposal of INO-1001.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
INO-1001
Reactant of Route 2
Reactant of Route 2
INO-1001
© Copyright 2026 BenchChem. All Rights Reserved.